2-Deschloro Aripiprazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUSQIOAKPGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441933 | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-82-8 | |
| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deschloro aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESCHLORO ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2-Deschloro Aripiprazole
Impurity Profile, Characterization, and Analytical Control
Executive Summary
2-Deschloro Aripiprazole (CAS: 203395-82-8) is a critical process impurity and degradation product of the atypical antipsychotic Aripiprazole. Chemically defined as 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one, it arises from the loss of the chlorine atom at the 2-position of the phenylpiperazine moiety.
In drug development, this compound serves two distinct roles:
-
Critical Quality Attribute (CQA): As a structural analog with altered lipophilicity and receptor binding potential, its presence must be strictly controlled under ICH Q3A/B guidelines.
-
Analytical Marker: It functions as a system suitability standard to validate the selectivity of HPLC/UPLC methods, particularly in separating halogenated analogs.
This guide details the chemical identity, formation pathways, pharmacological context, and validated analytical protocols for 2-Deschloro Aripiprazole.
Chemical Characterization & Identity
The structural deviation of 2-Deschloro Aripiprazole from the parent drug is subtle yet chemically significant.[1] The absence of the 2-chloro substituent alters the electron density of the phenyl ring and reduces the molecule's overall lipophilicity (LogP).
Table 1: Physicochemical Profile
| Property | Aripiprazole (Parent) | 2-Deschloro Aripiprazole (Impurity) |
| CAS Number | 129722-12-9 | 203395-82-8 |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ |
| Molecular Weight | 448.38 g/mol | 413.94 g/mol |
| Halogenation | 2,3-Dichlorophenyl | 3-Chlorophenyl |
| Monoisotopic Mass | 447.15 | 413.19 |
| Appearance | White crystalline powder | White to off-white solid |
Structural Comparison (Visualization)[2]
The following diagram illustrates the specific site of de-chlorination that distinguishes the impurity from the active pharmaceutical ingredient (API).
Figure 1: Structural relationship showing the specific de-halogenation site.
Origin & Formation Pathways
Understanding the origin of 2-Deschloro Aripiprazole is essential for process control. It enters the drug product lifecycle through two primary vectors: synthesis carryover and degradation.
A. Process Impurity (Synthetic Origin)
The synthesis of Aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.
-
Root Cause: If the starting material 1-(2,3-dichlorophenyl)piperazine is contaminated with 1-(3-chlorophenyl)piperazine, the 2-Deschloro impurity is formed directly during the API synthesis.
-
Control Strategy: Strict specification limits on the piperazine starting material (typically <0.10% of the monochloro analog).
B. Degradation Product (Stability)[3]
-
Photolytic Degradation: Aryl chlorides are susceptible to homolytic fission under UV irradiation. The 2,3-dichloro system can undergo photodehalogenation, preferentially losing the more sterically crowded chlorine at the 2-position.
-
Reductive Conditions: Strong reducing agents used in work-up steps can occasionally facilitate hydrodechlorination.
Figure 2: Dual pathways of formation: Synthetic carryover vs. Environmental degradation.
Pharmacological & Toxicological Context
While 2-Deschloro Aripiprazole is an impurity, its structural similarity to the parent drug necessitates an evaluation of its biological activity.
Human Serum Albumin (HSA) Binding
Research indicates a significant divergence in plasma protein binding between the parent and the deschloro analog.
-
Aripiprazole: Exhibits high affinity binding to HSA (Site II) with a binding constant of
.[2] -
2-Deschloro Aripiprazole: Shows a markedly reduced binding affinity of
.[2] -
Implication: The removal of the 2-chlorine atom disrupts the hydrophobic stacking interactions with Tyr411 in the HSA binding pocket. This suggests that free (unbound) fractions of the impurity could theoretically be higher than the parent, though its overall low concentration mitigates clinical impact.
Receptor Affinity (SAR)
The 2,3-dichlorophenyl moiety is a pharmacophore critical for Aripiprazole's unique "stabilizer" profile (partial agonism at D2). Structure-Activity Relationship (SAR) data suggests that removing the ortho-chlorine (2-position) generally:
-
Reduces Lipophilicity: Affecting blood-brain barrier penetration.
-
Alters Receptor Fit: The 2-Cl provides a specific steric twist to the phenyl ring relative to the piperazine. Its absence allows for freer rotation, potentially shifting the compound from a partial agonist toward a pure antagonist or reducing affinity.
Analytical Methodologies
Detecting 2-Deschloro Aripiprazole requires high-resolution separation techniques due to its similarity to the parent and other isomers (e.g., 3-Deschloro).
HPLC/UPLC Separation Strategy
Because the impurity lacks a chlorine atom, it is less lipophilic than Aripiprazole.
-
Column: C18 (Octadecylsilyl) or Phenyl-Hexyl stationary phases are recommended.
-
Elution Order: In Reverse Phase (RP) chromatography, 2-Deschloro Aripiprazole will elute before Aripiprazole (Relative Retention Time, RRT < 1.0).
-
Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5-5.5) and Acetonitrile.[3][4][5]
LC-MS/MS Detection Parameters
For trace quantification (genotoxic impurity screening or high-sensitivity cleaning validation), LC-MS/MS is the gold standard.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion (Q1) | 414.2 m/z [M+H]⁺ |
| Product Ion (Q3) | 285.1 m/z (Cleavage of quinolinone-butoxy chain) |
| Cone Voltage | 30-40 V |
| Collision Energy | 25-35 eV |
Note: The mass shift from 448 (Parent) to 414 (Impurity) allows for high selectivity even if chromatographic resolution is marginal.
Figure 3: Analytical workflow for the specific detection of 2-Deschloro Aripiprazole.
Regulatory & Quality Control
Under ICH Q3A (R2) (Impurities in New Drug Substances), 2-Deschloro Aripiprazole must be:
-
Identified if it exceeds the identification threshold (typically 0.10%).
-
Qualified toxicologically if it exceeds the qualification threshold (0.15% or 1.0 mg/day intake, whichever is lower).
Reference Standards: Researchers should utilize certified reference standards of "Aripiprazole Impurity B" or "2-Deschloro Aripiprazole" (CAS 203395-82-8) to establish Relative Response Factors (RRF). Standard Aripiprazole cannot be used to quantitate this impurity accurately without correcting for the difference in UV extinction coefficients caused by the loss of the chlorine auxochrome.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10549689, Deschloro Aripiprazole. Retrieved from [Link]
-
Kikuchi, T., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug...[6] Journal of Pharmacology and Experimental Therapeutics. (Foundational chemistry reference).
-
Zhu, H., et al. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. ACS Omega. Retrieved from [Link]
-
Song, M., et al. (2009).[7] Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Analytical Biochemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Structure of 2-Deschloro Aripiprazole
Abstract
This technical guide provides a comprehensive examination of 2-Deschloro Aripiprazole, a significant impurity associated with the atypical antipsychotic agent, Aripiprazole. The document delineates the molecule's chemical structure, physicochemical properties, and analytical characterization. By juxtaposing its structure with that of the parent compound, Aripiprazole, we explore the critical role of the dichlorophenyl moiety in molecular geometry and interaction. This guide serves as a critical resource for professionals engaged in the synthesis, analysis, and quality control of Aripiprazole, offering foundational knowledge for impurity profiling and management.
Introduction: The Significance of Impurity Profiling in Aripiprazole
Aripiprazole, marketed under brand names like Abilify, is a widely prescribed atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, distinguishes it from other antipsychotics.[2] The synthesis of such a complex molecule inevitably leads to the formation of related substances or impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[3]
2-Deschloro Aripiprazole is a known process-related impurity of Aripiprazole.[4][5] It is structurally analogous to the parent drug, differing by the absence of a single chlorine atom on the phenylpiperazine ring. This seemingly minor modification can have significant implications for the molecule's physicochemical properties, pharmacological activity, and its interaction with biological targets. Understanding the precise chemical nature of this impurity is paramount for developing robust analytical methods for its detection and control, thereby ensuring the quality and safety of Aripiprazole formulations.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity and physical properties.
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one[6]
-
Common Names: 2-Deschloro Aripiprazole, Aripiprazole Impurity C[6]
Physicochemical Data
The physical properties of an impurity are critical for its isolation, purification, and the development of analytical methods. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 100-102°C | [5] |
| Boiling Point (Predicted) | 626.9 ± 55.0 °C | [5] |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.42 ± 0.20 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
Structural Elucidation: A Comparative Analysis
The defining feature of 2-Deschloro Aripiprazole is its relationship to the parent Aripiprazole molecule. A direct comparison illuminates the structural variance.
Aripiprazole Structure:
-
IUPAC Name: 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one[1]
-
Molecular Formula: C₂₃H₂₇Cl₂N₃O₂[9]
2-Deschloro Aripiprazole Structure:
-
IUPAC Name: 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one[6]
-
Molecular Formula: C₂₃H₂₈ClN₃O₂[6]
The key difference is the substitution pattern on the terminal phenyl ring attached to the piperazine core. Aripiprazole features a 2,3-dichloro substitution, whereas 2-Deschloro Aripiprazole possesses a single chlorine atom at the 2-position (or in some listed synonyms, the 3-position). This structural modification is visually represented in the diagram below.
Caption: Logical relationship between Aripiprazole and its impurity.
Research has shown that the chlorine atoms are not mere placeholders; they actively control the geometry and molecular motion of the ligand within the binding pocket of Human Serum Albumin (HSA).[10][11] The absence of the second chlorine atom in 2-Deschloro Aripiprazole alters these interactions, which could potentially modify its binding affinity and pharmacokinetic profile compared to the parent drug.[10]
Synthesis and Analytical Characterization
The definitive confirmation of a chemical structure relies on its synthesis and subsequent analysis using multiple spectroscopic techniques.
Synthetic Pathway Overview
While specific proprietary synthesis routes for impurities are seldom published, a plausible and logical pathway can be derived from known Aripiprazole synthesis methods.[11][12] The synthesis of 2-Deschloro Aripiprazole would logically parallel that of Aripiprazole, substituting the 2,3-dichlorophenylpiperazine starting material with 1-(2-chlorophenyl)piperazine.
Experimental Protocol: Conceptual Synthesis
-
Step 1: Synthesis of the Butoxy Sidechain. 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with a suitable four-carbon linker, such as 1,4-dibromobutane, under basic conditions (e.g., K₂CO₃ in DMF) to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. The causality here is a standard Williamson ether synthesis, where the phenoxide ion acts as a nucleophile to displace a bromide ion.
-
Step 2: Nucleophilic Substitution. The intermediate from Step 1 is then coupled with 1-(2-chlorophenyl)piperazine. This is an N-alkylation reaction where the secondary amine of the piperazine ring attacks the electrophilic carbon of the bromo-butoxy chain. The reaction is typically carried out in a polar aprotic solvent with a base to neutralize the HBr byproduct.
-
Step 3: Purification. The final product, 2-Deschloro Aripiprazole, is isolated from the reaction mixture and purified using techniques such as column chromatography or recrystallization to achieve the desired purity for use as an analytical standard.
Caption: Conceptual workflow for the synthesis of 2-Deschloro Aripiprazole.
Spectroscopic and Chromatographic Characterization
To confirm the identity and purity of a synthesized reference standard, a suite of analytical techniques is employed. The expected data provides a fingerprint for the molecule. While specific spectra for this impurity are not widely published, we can predict the key features based on its structure and by comparison to the well-documented data for Aripiprazole.[13][14]
| Technique | Expected Observations and Rationale |
| ¹H NMR | The spectrum would be highly similar to Aripiprazole. Key differences would appear in the aromatic region (approx. 6.8-7.5 ppm). Instead of the complex splitting pattern for the three protons of the dichlorophenyl ring in Aripiprazole, 2-Deschloro Aripiprazole would show a simpler pattern corresponding to the four protons of a monochlorophenyl ring. The protons on the quinolinone, butoxy chain, and piperazine rings would show characteristic shifts and couplings consistent with the structure. |
| ¹³C NMR | The carbon spectrum would show the requisite 23 signals. The signals for the chlorophenyl ring would differ significantly from those of the dichlorophenyl ring in Aripiprazole due to the change in electronic environment and symmetry. |
| Mass Spec. (LC-MS) | In positive ion mode ESI-MS, the primary observation would be the protonated molecular ion [M+H]⁺ at m/z 414.19. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be clearly visible for the molecular ion peak, providing definitive evidence of the elemental composition. This contrasts with Aripiprazole's [M+H]⁺ at m/z 447.15, which shows a two-chlorine isotopic pattern. |
| IR Spectroscopy | The IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include: ~3200 cm⁻¹ (N-H stretch of the lactam), ~2940 & 2820 cm⁻¹ (C-H aliphatic stretches), ~1680 cm⁻¹ (C=O amide I band of the lactam), ~1200 cm⁻¹ (C-O-C ether stretch), and ~750 cm⁻¹ (C-Cl stretch).[13] |
| HPLC/UPLC | In a reversed-phase HPLC method developed for Aripiprazole and its impurities, 2-Deschloro Aripiprazole would likely have a slightly different retention time than Aripiprazole.[15][16] Due to the removal of one chlorine atom, it is slightly less lipophilic and may elute marginally earlier than Aripiprazole, though this is dependent on the specific method conditions (column, mobile phase). |
Pharmacological and Metabolic Context
Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, through pathways including N-dealkylation, hydroxylation, and dehydrogenation.[17][18] Its major active metabolite is Dehydro-aripiprazole, which contributes significantly to the overall clinical effect.[2][19]
It is crucial to distinguish 2-Deschloro Aripiprazole as a process-related impurity from a metabolite . It is not reported as a product of in vivo biotransformation of Aripiprazole. The presence of this impurity in the final drug product is a matter of manufacturing quality control, not patient metabolism. The potential pharmacological activity of 2-Deschloro Aripiprazole is not well-documented in public literature, but given its structural similarity to the parent drug, it could theoretically possess some affinity for dopamine and serotonin receptors. Therefore, controlling its level in the API is essential to prevent any unintended pharmacological effects.
Conclusion
2-Deschloro Aripiprazole is a critical impurity in the manufacturing of Aripiprazole. Its chemical structure, defined by the 7-{4-[4-(2-Chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one framework, is differentiated from the parent API by the absence of a chlorine atom at the 3-position of the phenylpiperazine moiety. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a logical framework for its synthesis and analytical characterization. For drug development professionals, a thorough understanding of this and other related substances is not merely an academic exercise but a fundamental requirement for ensuring the quality, safety, and consistency of Aripiprazole as a therapeutic agent.
References
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Introduction: Contextualizing Aripiprazole Impurity D
An In-depth Technical Guide to the Synthesis of Aripiprazole Impurity D
Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] During its synthesis and storage, various related substances or impurities can form. The control and characterization of these impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.
Aripiprazole Impurity D, chemically known as 7-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one (CAS No. 203395-82-8), is a significant process-related impurity.[2][3][4] It is structurally analogous to Aripiprazole but lacks the chlorine atom at the 2-position of the phenylpiperazine ring, earning it the alternative name "2-Dechloro Aripiprazole".[3][4] Its presence typically arises from a key starting material variant, 1-(3-chlorophenyl)piperazine, reacting in place of 1-(2,3-dichlorophenyl)piperazine during the final coupling step of the Aripiprazole synthesis.[5][6]
This guide provides a comprehensive overview of the synthetic pathway to Aripiprazole Impurity D. It is intended for researchers, process chemists, and quality control professionals in the pharmaceutical industry. The document details the retrosynthetic logic, the synthesis of key precursors, the final convergent synthesis, and the analytical characterization of the target molecule.
Retrosynthetic Analysis
A retrosynthetic approach to Aripiprazole Impurity D logically disconnects the molecule at its most synthetically accessible bonds. The ether linkage and the piperazine nitrogen-carbon bond are the most apparent points for disconnection. This strategy breaks the target molecule down into two primary precursors: a substituted quinolinone moiety and an arylpiperazine moiety.
The core reaction is a nucleophilic substitution (N-alkylation), where the secondary amine of the piperazine ring displaces a leaving group on the butoxy side chain of the quinolinone fragment.
This analysis identifies three key starting materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1,4-dibromobutane
-
1-(3-chlorophenyl)piperazine (which itself is synthesized from 3-chloroaniline)
Synthesis of Precursors
The successful synthesis of Aripiprazole Impurity D hinges on the efficient preparation of its high-purity precursors.
Precursor A: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBHQ)
This intermediate provides the core quinolinone structure and the four-carbon linker with a reactive leaving group. It is synthesized via a Williamson ether synthesis.
Reaction Scheme: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) + 1,4-dibromobutane → 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (BBHQ)
Causality and Experimental Choices:
-
Reagents: 7-HQ is the nucleophile, and 1,4-dibromobutane is the electrophile. A significant excess of 1,4-dibromobutane is crucial to minimize the formation of the dimer impurity, where a second molecule of 7-HQ displaces the bromine on the product (BBHQ).[7]
-
Base: A base such as potassium carbonate (K₂CO₃) is required to deprotonate the phenolic hydroxyl group of 7-HQ, activating it as a more potent nucleophile.[5]
-
Solvent: The reaction can be run in water or a polar aprotic solvent like acetonitrile.[5][7] Water offers a cost-effective and environmentally benign option, while acetonitrile can provide better solubility for the reactants.[5]
Detailed Experimental Protocol: [5][7]
-
To a reaction vessel, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), potassium carbonate (1.5 eq), and water.
-
Add a significant molar excess of 1,4-dibromobutane (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (eluting with dichloromethane) followed by recrystallization from an ethanol/hexane mixture to obtain pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a white solid.[7]
Precursor B: Synthesis of 1-(3-chlorophenyl)piperazine
This arylpiperazine is the defining component of Impurity D. It is commonly synthesized by the cyclization of 3-chloroaniline with bis(2-chloroethyl)amine.
Reaction Scheme: 3-chloroaniline + Bis(2-chloroethyl)amine hydrochloride → 1-(3-chlorophenyl)piperazine
Causality and Experimental Choices:
-
Mechanism: This reaction proceeds via a double N-alkylation of the aniline nitrogen onto the two chloroethyl groups, followed by cyclization to form the piperazine ring.
-
Reagents: 3-chloroaniline is the starting aromatic amine.[3][8] Bis(2-chloroethyl)amine hydrochloride is a stable and commercially available source of the C₂H₄Cl electrophile.[8]
-
Solvent: A high-boiling aromatic solvent like xylene or toluene is typically used to achieve the necessary reaction temperatures for cyclization.[8][9]
-
Alternative Method (Buchwald-Hartwig Amination): Modern synthetic chemistry offers a more versatile route via palladium-catalyzed Buchwald-Hartwig amination.[10][11] This method couples piperazine (or N-Boc-piperazine) directly with an aryl halide like 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene.[12] This approach offers broader substrate scope and often proceeds under milder conditions but requires expensive catalysts and ligands.[10]
Detailed Experimental Protocol (Cyclization Method): [8][9]
-
Combine 3-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) in a reaction vessel containing xylene.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 24-48 hours. Monitor the reaction's completion via HPLC.
-
Cool the reaction mixture to room temperature and adjust the pH to 6-7 with an aqueous base (e.g., aqueous ammonia).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1-(3-chlorophenyl)piperazine, which can be purified further by distillation or by converting it to its hydrochloride salt and recrystallizing.
Final Convergent Synthesis of Aripiprazole Impurity D
The final step is a convergent N-alkylation reaction that couples the two previously synthesized precursors.
Causality and Experimental Choices:
-
Mechanism: The reaction is a classic bimolecular nucleophilic substitution (SN2). The secondary amine of the piperazine ring acts as the nucleophile, attacking the terminal carbon of the butoxy chain and displacing the bromide leaving group.
-
Base: An acid scavenger, such as triethylamine or potassium carbonate, is essential to neutralize the HBr formed during the reaction, preventing the protonation of the piperazine nucleophile.[5][7]
-
Catalyst: Sodium iodide (NaI) is often added in catalytic amounts. The iodide ion displaces the bromide on the alkyl chain in a Finkelstein reaction. The resulting alkyl iodide is more reactive towards nucleophilic attack than the starting alkyl bromide, thus accelerating the reaction.[7]
-
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are ideal as they effectively solvate the cations while leaving the nucleophile relatively free, enhancing reaction rates.[5]
Detailed Experimental Protocol: [5][7]
-
Suspend 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Precursor A, 1.0 eq) and sodium iodide (0.1 eq) in acetonitrile.
-
Heat the suspension to reflux for approximately 30 minutes.
-
Add triethylamine (1.5 eq) followed by 1-(3-chlorophenyl)piperazine (Precursor B, 1.1 eq) to the mixture.
-
Continue refluxing for 3-4 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to yield pure Aripiprazole Impurity D.
Purification and Characterization
Ensuring the identity and purity of the synthesized impurity is critical for its use as a reference standard.
Purification:
-
Recrystallization: This is the most common method for purifying the final solid product, typically using a solvent like ethanol.
-
Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed.
Characterization: The identity and purity of Aripiprazole Impurity D are confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and separation from related substances. | A single major peak with purity >95% under a validated gradient method (e.g., C18 column, mobile phase of buffered water/acetonitrile or methanol).[8][12] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 413.94 g/mol (for C₂₃H₂₈ClN₃O₂).[2][3] |
| ¹H-NMR | Structural elucidation and confirmation. | The proton NMR spectrum will show characteristic signals for the aromatic protons on both the quinolinone and chlorophenyl rings, the aliphatic protons of the butoxy chain and piperazine ring, and the dihydroquinolinone structure.[3] |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | The IR spectrum should confirm the presence of the amide C=O stretch (around 1680 cm⁻¹), N-H stretch (around 3200 cm⁻¹), C-O-C ether linkage, and aromatic C-H bonds.[3] |
A Certificate of Analysis for a commercially available standard of Aripiprazole Impurity D confirms a purity of 96.54% by HPLC and confirms the structure by Mass and IR spectroscopy.
Conclusion
The synthesis of Aripiprazole Impurity D is a logical, multi-step process that mirrors the synthesis of Aripiprazole itself. The key distinction lies in the use of 1-(3-chlorophenyl)piperazine as a starting material. The synthesis is achieved through a convergent N-alkylation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with the aforementioned arylpiperazine. A thorough understanding of the reaction mechanisms, the role of each reagent, and potential side reactions is essential for the successful and efficient synthesis of this important pharmaceutical impurity. Robust analytical methods, particularly HPLC, are indispensable for controlling the purity of the intermediates and the final product, ensuring its suitability as a reference standard for quality control in drug manufacturing.
References
- Aripiprazole Synthesis Process: A Detailed Guide. (2025). Google Cloud.
- Verdia, J., Kumar, P., & Joshi, N. S. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.
- Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (n.d.). Scholars Research Library.
- CN104402842A - Synthetic method of piperazidines drug intermediate. (n.d.).
- QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. (n.d.). Revue Roumaine de Chimie.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (n.d.).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (n.d.). AKJournals.
- Chemical structures of aripiprazole and its impurities. (n.d.).
- Aripiprazole-impurities. (n.d.).
- Aripiprazole EP Impurity D | 203395-82-8. (n.d.). SynThink.
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Aripiprazole EP Impurity D | CAS 203395-82-8. (n.d.). Veeprho. [Link]
- Aripiprazole EP Impurity D | CAS No- 203395-82-8. (n.d.). Simson Pharma Limited.
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.).
- COA - Aripiprazole EP Impurity D. (2025). Krishnamurthy Organics.
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Foreword: The Imperative of Purity in Pharmaceutical Science
An In-Depth Technical Guide to the 2-Deschloro Aripiprazole Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. Impurities, even in minute quantities, can carry their own pharmacological or toxicological profiles, potentially altering the intended therapeutic outcome of the Active Pharmaceutical Ingredient (API). Aripiprazole, a widely used atypical antipsychotic, is no exception.[1] Its synthesis and degradation can give rise to a number of related substances, one of which is 2-Deschloro Aripiprazole.
This guide provides a comprehensive technical overview of the 2-Deschloro Aripiprazole reference standard. As a Senior Application Scientist, my objective is to move beyond simple procedural descriptions. This document is designed to elucidate the scientific rationale—the "why"—behind the synthesis, characterization, and application of this critical analytical tool. We will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground every claim in authoritative scientific and regulatory sources. This is not just a manual; it is a field guide to ensuring the analytical integrity of Aripiprazole quality control.
Introduction to 2-Deschloro Aripiprazole
2-Deschloro Aripiprazole, known systematically as 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone, is a process impurity and potential degradation product of Aripiprazole.[2] It is structurally analogous to the parent API, differing by the absence of one chlorine atom on the phenylpiperazine moiety. In pharmacopeial contexts, it is often designated as Aripiprazole EP Impurity D.[2][]
The presence of this and other impurities must be rigorously monitored to ensure the quality and safety of the final drug product.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict controls on impurities.[5][6] The availability of a highly characterized, pure reference standard for 2-Deschloro Aripiprazole is therefore indispensable. It serves as the benchmark against which analytical methods are validated and routine quality control samples are measured, enabling its precise identification and quantification.[7][8]
Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the starting point for all analytical work.
| Property | Value | Source(s) |
| IUPAC Name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [2] |
| Synonyms | Aripiprazole EP Impurity D, Aripiprazole 2-Deschloro Impurity | [2][9] |
| CAS Number | 203395-82-8 | [2][10] |
| Molecular Formula | C₂₃H₂₈ClN₃O₂ | [10] |
| Molecular Weight | 413.94 g/mol | [11] |
Synthesis and Purification of the Reference Standard
The generation of a reference standard demands a synthetic route that is not only efficient but also yields a product of exceptionally high purity. While multiple synthetic strategies for Aripiprazole exist, the synthesis of 2-Deschloro Aripiprazole can be achieved by adapting these routes, for instance, by utilizing 1-(3-chlorophenyl)piperazine as a starting material instead of its dichlorinated counterpart. A general synthetic approach is referenced in the literature.[12][13]
The overarching goal is to produce a material that is unequivocally the correct molecule and free from other impurities that could interfere with its use as a quantitative standard. Post-synthesis, rigorous purification, typically involving column chromatography followed by recrystallization, is critical to achieve a purity of >95%, and ideally >99%.[14]
Caption: High-level workflow for synthesis and purification.
Qualification of the Reference Standard: A Multifaceted Approach
Qualifying a chemical as a reference standard is a rigorous, multi-step process. It requires unambiguous confirmation of its structure (identity) and a precise determination of its purity (assay). This process ensures the standard is trustworthy and fit for its intended purpose.
Structural Elucidation and Identity Confirmation
No single technique is sufficient to confirm the identity of a reference standard. A combination of spectroscopic methods is employed to build a complete, self-validating picture of the molecular structure.
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): NMR is the cornerstone of structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. The combined data should be entirely consistent with the proposed structure of 2-Deschloro Aripiprazole.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as LC-QToF, provides an extremely accurate mass measurement of the molecule.[15] This allows for the determination of the elemental composition, which must match the molecular formula C₂₃H₂₈ClN₃O₂. The fragmentation pattern observed in MS/MS experiments provides further corroborating evidence for the molecule's structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for 2-Deschloro Aripiprazole would be expected to show characteristic peaks for the amide C=O stretch, aromatic C=C bonds, C-N bonds, and the C-Cl bond.
Purity and Assay Determination via Stability-Indicating HPLC
The most critical attribute of a reference standard is its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The method must be "stability-indicating," meaning it can separate the main compound from all potential impurities and degradation products.[16][17]
This protocol is a synthesized example based on established methods for Aripiprazole and its impurities.[18][19] Method validation according to ICH guidelines is a prerequisite for its use.[18]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade potassium dihydrogen phosphate, orthophosphoric acid, or trifluoroacetic acid.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | L1 packing (e.g., C18), 4.6 mm x 150 mm, 5 µm | C18 provides excellent hydrophobic retention for separating Aripiprazole and its structurally similar impurities. |
| Mobile Phase A | Phosphate buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄) | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile | A strong organic solvent used to elute the compounds from the C18 column. |
| Gradient Elution | A time-programmed gradient from a higher ratio of A to a higher ratio of B | Necessary to elute both early-retaining polar impurities and the highly retained main compounds in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 25 °C | Temperature control ensures retention time stability. |
| Detection | UV at 254 nm | Aripiprazole and its related compounds possess chromophores that absorb strongly at this wavelength.[20] |
| Injection Vol. | 10 µL | A standard volume to ensure good peak shape without overloading the column. |
3. Solution Preparation:
-
Diluent: A mixture such as Acetonitrile/Water (50:50 v/v) is typically suitable.
-
Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-Deschloro Aripiprazole reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[18] This is the primary stock for purity determination.
-
Working Solution for Purity (e.g., 0.005 mg/mL): Further dilute the stock solution to a concentration where the peak area of any impurity at the 0.1% level can be accurately integrated.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the Reference Standard Solution.
-
Run the gradient program for a sufficient time to elute all potential impurities.
-
Integrate all peaks in the chromatogram.
5. Purity Calculation (Area Normalization): The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Note: This method assumes all impurities have the same response factor as the main compound. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.
Caption: Workflow for HPLC-based purity determination.
Stability, Storage, and Handling
A reference standard's integrity is only as good as its storage and handling. The purpose of stability testing is to establish a re-test period, ensuring the standard remains suitable for use over time.[21]
-
Recommended Storage: Based on the typical stability of complex organic molecules, the 2-Deschloro Aripiprazole reference standard should be stored in a well-sealed container, protected from light, at controlled cold temperatures (e.g., 2-8 °C).
-
Stability Indicating Study: To formally establish a re-test date, a long-term stability study should be conducted under the recommended storage conditions. Concurrently, forced degradation (stress testing) should be performed by exposing the material to heat, humidity, light, acid, base, and oxidation.[16][21] The validated stability-indicating HPLC method is used to analyze these samples. The method proves its utility if it can separate the intact 2-Deschloro Aripiprazole from all degradation products formed under these stress conditions.[15][22]
Application in Pharmaceutical Quality Control
The primary application of the 2-Deschloro Aripiprazole reference standard is for the identification and quantification of this impurity in batches of Aripiprazole API and finished drug products.
Protocol: Quantifying 2-Deschloro Aripiprazole in an API Sample
1. System Suitability:
-
Before sample analysis, the suitability of the HPLC system must be verified. This typically involves injecting a solution containing both Aripiprazole and 2-Deschloro Aripiprazole to ensure the system can adequately separate them (i.e., achieve a certain resolution).
2. Standard Preparation:
-
Prepare a stock solution of the 2-Deschloro Aripiprazole reference standard (e.g., 0.1 mg/mL).
-
From this stock, prepare a working standard solution at a concentration relevant to the specification limit (e.g., 0.15% of the API sample concentration).
3. Sample Preparation:
-
Accurately weigh a specified amount of the Aripiprazole API sample (e.g., 100 mg) into a volumetric flask (e.g., 100 mL) to achieve a target concentration of 1.0 mg/mL. Dissolve in and dilute to volume with the diluent.
4. Analysis:
-
Inject the working standard solution and the sample solution into the HPLC system.
-
Identify the 2-Deschloro Aripiprazole peak in the sample chromatogram by comparing its retention time to that of the standard.
5. Calculation:
-
The amount of 2-Deschloro Aripiprazole in the API sample is calculated by comparing the peak area from the sample to the peak area from the standard.
Impurity (%) = (Area_sample / Area_std) x (Conc_std / Conc_sample) x 100
Where:
-
Area_sample: Peak area of 2-Deschloro Aripiprazole in the sample chromatogram.
-
Area_std: Peak area of 2-Deschloro Aripiprazole in the standard chromatogram.
-
Conc_std: Concentration of the 2-Deschloro Aripiprazole working standard.
-
Conc_sample: Concentration of the Aripiprazole API in the sample solution.
The Regulatory Framework: Context and Compliance
The management of impurities is governed by ICH guidelines, which are adopted by major global regulatory agencies.[23] The key guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[5][24] These guidelines establish thresholds for action.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting | 0.05% | Impurities above this level must be reported in a regulatory submission. |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | Impurities exceeding this level must be structurally identified. |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | A biological safety profile must be established for impurities above this threshold. |
Source: ICH Q3A(R2) Guideline[5]
The 2-Deschloro Aripiprazole reference standard is essential for complying with these regulations. It enables the identification of the impurity by retention time matching and its accurate quantification to ensure it does not exceed the qualification threshold, thereby safeguarding patient health.
Conclusion
The 2-Deschloro Aripiprazole reference standard is more than just a bottle of powder; it is a cornerstone of analytical certainty in the quality control of Aripiprazole. Its proper synthesis, rigorous characterization, and correct application are vital for ensuring that the final drug product meets the high standards of safety and quality demanded by patients and regulatory authorities worldwide. This guide has provided the technical framework and scientific reasoning to empower researchers and quality control professionals in their critical mission to ensure the purity of modern medicines.
References
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Uchida, T., et al. (2018). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. National Center for Biotechnology Information. Available at: [Link]
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Svrkota, B., et al. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy. Available at: [Link]
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Anraku, M., et al. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. National Center for Biotechnology Information. Available at: [Link]
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Anraku, M., et al. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. ACS Omega. Available at: [Link]
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USP-NF. (2016). Aripiprazole Tablets Revision Bulletin. USP. Available at: [Link]
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Pharmaffiliates. Aripiprazole-impurities. Pharmaffiliates. Available at: [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. EMA. Available at: [Link]
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Nikolic, K., et al. (2013). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. EMA. Available at: [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]
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SynZeal. Aripiprazole Impurities. SynZeal. Available at: [Link]
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ResearchGate. (2024). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. ResearchGate. Available at: [Link]
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Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]
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Semantic Scholar. indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. Available at: [Link]
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ResearchGate. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients. ResearchGate. Available at: [Link]
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ResearchGate. Route of synthesis of aripiprazole using bis (2-chloroethyl) amine hydrochloride. ResearchGate. Available at: [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
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de la Rubia, A., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. MDPI. Available at: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Ravi, V. B., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Taylor & Francis Online. Available at: [Link]
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Sankar, D. G., & Krishna, M. V. (2006). New Spectrophotometric Methods For The Determination Of Aripiprazole In Pure Form And In Pharmaceutical Formulations. TSI Journals. Available at: [Link]
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Veeprho. Aripiprazole EP Impurity D | CAS 203395-82-8. Veeprho. Available at: [Link]
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The Royal Society of Chemistry. (2012). Sixth polymorph of Aripiprazole - an antipsychotic drug. RSC Publishing. Available at: [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
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Tradeindia. Aripiprazole Ep Impurity D (aripiprazole 2-deschloro Impurity). Tradeindia. Available at: [Link]
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Singh, G., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]
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- 16. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
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- 23. ICH Official web site : ICH [ich.org]
- 24. ema.europa.eu [ema.europa.eu]
Methodological & Application
2-Deschloro Aripiprazole synthesis protocol
Abstract & Strategic Overview
2-Deschloro Aripiprazole (Chemical Name: 7-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is a critical pharmacopeial impurity (USP/EP) and a structural analog of the atypical antipsychotic Aripiprazole.[1] Unlike the parent drug, which possesses a 2,3-dichlorophenyl moiety, this analog lacks the chlorine atom at the C2 position.[1]
Synthesizing this compound with high fidelity is essential for:
-
Quality Control (QC): Establishing reference standards to quantify impurities in Aripiprazole API manufacturing.
-
Structure-Activity Relationship (SAR) Studies: Investigating the role of the C2-chlorine atom in D2 receptor affinity and metabolic stability.[1]
This protocol details a convergent, two-step synthesis designed for high regioselectivity and minimal dimerization.[1] It utilizes a "Tail-to-Head" alkylation strategy, ensuring the robust formation of the ether linkage prior to the piperazine coupling.[1]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the piperazine nitrogen, dividing the molecule into two key precursors: the Quinolinone-Linker (Electrophile) and the Phenylpiperazine (Nucleophile) .[1]
Key Strategic Decision: We synthesize the bromo-alkoxy intermediate first. Attempting to alkylate the piperazine with dibromobutane first often leads to uncontrollable bis-alkylation (dimerization) and difficult purification.[1]
Figure 1: Retrosynthetic map illustrating the convergent strategy to avoid dimerization.
Experimental Protocols
Stage 1: Synthesis of the Electrophile (The Linker)
Objective: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][2][3] Critical Control Point: Stoichiometry of 1,4-dibromobutane must be maintained at >3 equivalents to prevent the formation of the bis-ether dimer (Aripiprazole Impurity D).
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 163.17 | 1.0 | Substrate |
| 1,4-Dibromobutane | 215.91 | 3.0 - 4.0 | Linker / Electrophile |
| Potassium Carbonate (
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (10.0 g, 61.3 mmol) and anhydrous
(16.9 g, 122.6 mmol) into Acetonitrile (150 mL). Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. -
Addition: Add 1,4-Dibromobutane (22 mL, ~184 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1][2][4][5]
-
Workup:
-
Filter the hot reaction mixture to remove inorganic salts (
, excess ).[1] -
Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,4-dibromobutane (high boiling point requires high vacuum).[1]
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).[1]
-
-
Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel chromatography (Eluent: DCM -> 2% MeOH in DCM).[1]
-
Target Yield: 85–90%
-
Appearance: White to off-white crystalline solid.[1]
-
Stage 2: The Coupling (N-Alkylation)
Objective: Coupling the Linker with 1-(3-chlorophenyl)piperazine to form 2-Deschloro Aripiprazole.[1]
Mechanism:
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 7-(4-bromobutoxy)-quinolinone (Stage 1 Product) | 298.18 | 1.0 | Electrophile |
| 1-(3-chlorophenyl)piperazine HCl | 233.14 | 1.1 | Nucleophile |
| Potassium Carbonate (
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
-
Charging: Add the Stage 1 Product (5.0 g, 16.8 mmol), 1-(3-chlorophenyl)piperazine HCl (4.3 g, 18.5 mmol),
(5.8 g, 42 mmol), and NaI (0.25 g) to Acetonitrile (80 mL).-
Note: If using the piperazine free base, reduce
to 1.5 equivalents.[1]
-
-
Reaction: Reflux the suspension (80–82°C) for 8–12 hours.
-
Workup:
-
Cool to room temperature.[1][4][6] Pour the mixture into water (200 mL) and stir vigorously for 30 minutes. The product often precipitates as a crude solid.[1]
-
If precipitation is poor, extract with Chloroform or DCM (3 x 50 mL).[1] Dry organic layers over
and evaporate.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification (Crucial for Reference Standards):
Visualization of Reaction Workflow
Figure 2: Operational workflow highlighting the critical QC checkpoint between Stage 1 and Stage 2.
Analytical Validation (Self-Validating System)
To ensure the protocol produced the correct "2-Deschloro" isomer (3-chlorophenyl) rather than the parent Aripiprazole (2,3-dichlorophenyl), use the following validation criteria:
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the aromatic region of the piperazine phenyl ring.[1]
-
2-Deschloro (3-substituted): Expect a multiplet pattern characteristic of a meta-substituted benzene (approx.[1]
6.7–7.2 ppm, 4 protons).[1] -
Aripiprazole (2,3-disubstituted): Shows a distinct pattern for 3 protons, often tighter multiplets.[1]
-
-
Mass Spectrometry (ESI+):
References
-
Otsuka Pharmaceutical Co Ltd. (2006).[1] Carbostyril derivatives and process for preparing the same.[1][4][6][7] US Patent 5,006,528.[1] Link
-
Sigma-Aldrich. (2023).[1] 2-Dechloro Aripiprazole USP Pharmaceutical Analytical Impurity (PAI).[1]Link[1]
-
Banno, K., et al. (1988).[1] Studies on 2(1H)-quinolinone derivatives as neuroleptic agents.[1] I. Synthesis and biological activities of (4-phenyl-1-piperazinyl)propoxy-2(1H)-quinolinone derivatives. Chemical & Pharmaceutical Bulletin, 36(11), 4377-4388.[1] Link
-
PubChem. (2023).[1] 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Compound Summary).Link[1]
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- 3. 129722-34-5|7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
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A Validated Stability-Indicating HPLC Method for the Quantification of 2-Deschloro Aripiprazole in Pharmaceutical Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the detection and quantification of 2-Deschloro Aripiprazole, a potential impurity and related substance of the atypical antipsychotic drug, Aripiprazole. Ensuring the purity and quality of Active Pharmaceutical Ingredients (APIs) is paramount in drug development and manufacturing. This document provides a comprehensive protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely employed for its precision, accuracy, and reliability in quality control laboratories.[1][2][3] The causality behind experimental choices, from mobile phase composition to sample preparation, is explained to provide a deeper understanding of the methodology. This protocol is designed to be a self-validating system, incorporating system suitability checks and adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4]
Introduction: The Imperative for Impurity Profiling
Aripiprazole, chemically known as 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone, is a widely prescribed third-generation antipsychotic agent.[5] Its therapeutic efficacy is achieved through a unique mechanism of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[6] The synthesis and storage of Aripiprazole can lead to the formation of various related substances and degradation products.
2-Deschloro Aripiprazole is a significant process-related impurity of Aripiprazole. The rigorous control and monitoring of such impurities are mandated by global regulatory bodies like the FDA to ensure the safety and efficacy of the final drug product. An analytical method that is not only precise and accurate but also specific and stability-indicating is crucial for distinguishing and quantifying 2-Deschloro Aripiprazole in the presence of the active ingredient and other potential degradants.[7] This application note details a stability-indicating RP-HPLC method developed for this purpose.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of both the API and its impurity is fundamental to developing a selective analytical method.
| Property | Aripiprazole | 2-Deschloro Aripiprazole |
| Chemical Structure | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₈ClN₃O₂ |
| Molecular Weight | 448.39 g/mol | 413.9 g/mol [8] |
| CAS Number | 129722-12-9[9] | 120004-79-7[10] or 203395-82-8[11] |
| Solubility | Poor aqueous solubility (BCS Class II)[12] | Expected to have similar low aqueous solubility. Soluble in organic solvents like DMSO, Methanol, Acetonitrile. |
| pKa | 7.46 (weak base)[12] | Predicted to be similar to Aripiprazole due to the basic piperazine nitrogen. |
Principle of the Analytical Method: Reversed-Phase HPLC
The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a mixture of water/aqueous buffer and a polar organic solvent (e.g., acetonitrile or methanol).
Causality: Aripiprazole and 2-Deschloro Aripiprazole are structurally similar, differing by a single chlorine atom. This difference, however, imparts a slight change in polarity and hydrophobicity, which is sufficient for separation on a high-efficiency C18 column. By carefully optimizing the mobile phase composition (the ratio of organic solvent to aqueous buffer and the pH of the buffer), we can modulate the retention times of the analytes to achieve baseline separation. A gradient elution is often preferred for impurity profiling as it allows for the elution of compounds with a wider range of polarities within a reasonable timeframe and with better peak shapes.[3]
Experimental Protocol: RP-HPLC Method
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Analytical Column: YMC Pack C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[7] A C18 column is the workhorse for separating moderately polar to nonpolar compounds.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Orthophosphate Dihydrate (Analytical Grade)
-
Ortho-Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standards:
-
Aripiprazole Working Standard
-
2-Deschloro Aripiprazole Reference Standard
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions designed for the effective separation of 2-Deschloro Aripiprazole from Aripiprazole.
| Parameter | Condition | Rationale |
| Column | YMC Pack C18 (150 x 4.6 mm, 5 µm) | Provides excellent resolution and peak shape for these compounds.[7] |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with Ortho-Phosphoric Acid. | The acidic pH ensures that the basic nitrogen in the piperazine ring is protonated, leading to consistent retention and sharp peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | At this wavelength, both Aripiprazole and its impurities exhibit significant absorbance, allowing for sensitive detection.[7][13] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 30 minutes | Sufficient to elute the main peak and all relevant impurities. |
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures the solubility of both analytes.
-
Buffer Preparation (Mobile Phase A): Dissolve 3.12 g of Sodium Dihydrogen Orthophosphate Dihydrate in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using diluted Ortho-Phosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Aripiprazole): Accurately weigh about 25 mg of Aripiprazole working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
Impurity Stock Solution (2-Deschloro Aripiprazole): Accurately weigh about 5 mg of 2-Deschloro Aripiprazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 50 µg/mL.
-
System Suitability Solution (Spiked Standard): Transfer 5 mL of the Standard Stock Solution (Aripiprazole) into a 50 mL volumetric flask. Add 5 mL of the Impurity Stock Solution (2-Deschloro Aripiprazole) and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Aripiprazole and 5 µg/mL of 2-Deschloro Aripiprazole.
-
Sample Solution (for Drug Substance): Accurately weigh about 25 mg of the Aripiprazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This provides a test concentration of approximately 500 µg/mL.
Analytical Workflow
The overall analytical procedure follows a systematic and logical flow to ensure data integrity and reproducibility.
Caption: General workflow for the HPLC analysis of 2-Deschloro Aripiprazole.
System Suitability Test (SST)
Trustworthiness: Before proceeding with sample analysis, the chromatographic system's performance must be verified. This is a self-validating step. Inject the System Suitability Solution (spiked standard) five times.
| Parameter | Acceptance Criteria | Purpose |
| % RSD of Aripiprazole Peak Area | ≤ 2.0% | Ensures injection precision. |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 for Aripiprazole peak | Confirms good peak shape, preventing co-elution issues. |
| Theoretical Plates (N) | > 2000 for Aripiprazole peak | Indicates column efficiency. |
| Resolution (Rs) | ≥ 2.0 between Aripiprazole and 2-Deschloro Aripiprazole | CRITICAL: Ensures baseline separation for accurate quantification.[3] |
Calculation
The percentage of 2-Deschloro Aripiprazole in the sample is calculated using the standard formula for external standards, assuming a known concentration of the impurity standard.
% Impurity = (Area_Imp_Sample / Area_Imp_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100
Where:
-
Area_Imp_Sample: Peak area of 2-Deschloro Aripiprazole in the sample chromatogram.
-
Area_Imp_Std: Average peak area of 2-Deschloro Aripiprazole in the standard chromatogram.
-
Conc_Std: Concentration of 2-Deschloro Aripiprazole in the standard solution (µg/mL).
-
Conc_Sample: Concentration of the Aripiprazole sample in the test solution (µg/mL).
-
Purity_Std: Purity of the 2-Deschloro Aripiprazole reference standard.
Method Validation Summary (ICH Q2(R1) Principles)
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose. Forced degradation studies are essential to prove the method is stability-indicating.[7][14][15]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Typical Results & Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other degradation products at the retention time of 2-Deschloro Aripiprazole. Peak purity of analyte peaks should pass. Aripiprazole shows degradation under basic and oxidative stress.[7][16] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit for the impurity. |
| Accuracy | Mean recovery between 90.0% and 110.0% for the impurity at three concentration levels. |
| Precision (Repeatability) | %RSD ≤ 5.0% for the determination of the impurity. |
| Limit of Quantitation (LOQ) | Typically established at a signal-to-noise ratio (S/N) of 10. For example, 1.248 µg/mL has been reported for Aripiprazole itself in some methods.[1] |
| Limit of Detection (LOD) | Typically established at a signal-to-noise ratio (S/N) of 3. For example, 0.411 µg/mL has been reported for Aripiprazole.[1] |
| Robustness | The method remains unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Alternative & Confirmatory Technique: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of 2-Deschloro Aripiprazole in biological matrices (plasma, serum) or for structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[17][18]
Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. It provides molecular weight information and structural data from fragmentation patterns, offering unequivocal identification.
Key Protocol Adjustments for LC-MS/MS:
-
Mobile Phase: Use volatile buffers (e.g., ammonium formate or formic acid) instead of non-volatile phosphate buffers.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[19]
-
Detector: A tandem mass spectrometer (e.g., Triple Quadrupole) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for these compounds.[18]
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and stability-indicating for the determination of the 2-Deschloro Aripiprazole impurity in Aripiprazole drug substance. The protocol is robust and suitable for routine use in quality control environments. The clear explanation of the rationale behind the chosen parameters and the inclusion of system suitability criteria ensure the method's trustworthiness and consistent performance. For ultra-trace level quantification or analysis in complex matrices, the use of LC-MS/MS is recommended as a complementary technique.
References
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Kalaichelvi, R., Thangabalan, B., & Srinivasa Rao, D. (2010). Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. E-Journal of Chemistry, 7(3), 827-832. [Link]
-
Zečević, M., Protić, A., Krmar, J., & Svrkota, B. (2023). A stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Arhiv za farmaciju, 73(4), 216-231. [Link]
-
Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]
-
Al-karmalawy, A. A., El-kasasy, M. G., & El-fayoumy, E. A. (2022). Selective Spectrofluorimetric Approach for the Assessment of Two Antipsychotic Drugs through Derivatization with O-Phthalaldehyde. Molecules, 27(19), 6245. [Link]
-
Mandrioli, R., & Musenga, A. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Molecules, 29(2), 343. [Link]
-
Rao, J. V., & Kumar, K. A. (2011). A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research, 3(6), 834-846. [Link]
-
Sastry, B. S., Gananadhamu, S., & Devala, R. G. (2008). RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations. Asian Journal of Chemistry, 20(4), 2631-2636. [Link]
-
Kumar, S., & Kumar, A. (2012). Development and validation of rapid HPLC method for determination of Aripiprazole in bulk drug and pharmaceutical formulation. International Journal of Pharmaceutical Sciences and Research, 3(7), 2216. [Link]
-
N/A. (2025). VALIDATED HPLC METHOD FOR DETERMINATION OF ARIPRAZOLE IN PHARMACEUTICALS. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 5(7), 2403-2409. [Link]
-
Pai, N. R., & Dubhashi, D. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2(4), 1-10. [Link]
- N/A. (2020). Method for detecting aripiprazole related substances.
-
Fathima, D. K., et al. (2020). A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 687-706. [Link]
-
N/A. (2012). Validated spectrophotometric quantification of aripiprazole in pharmaceutical formulations by using multivariate technique. PubMed. [Link]
-
N/A. (2025). Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. ResearchGate. [Link]
-
N/A. (2012). Sensitive determination of aripiprazole using chemiluminescence reaction of tris(1,10-phenanthroline)ruthenium(ii) with acidic Ce(iv). Analytical Methods, 4(8), 2295-2299. [Link]
-
N/A. (n.d.). APPLICATION NUMBER: - 217006Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov. [Link]
-
Shah, I., et al. (2012). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Journal of Chromatographic Science, 50(7), 606-611. [Link]
-
Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]
-
Song, Y., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Chromatography B, 877(5-6), 575-579. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Deschloro Aripiprazole. PubChem Compound Database. [Link]
-
Pharmaffiliates. (n.d.). Aripiprazole-impurities. Pharmaffiliates.com. [Link]
-
N/A. (2025). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. ResearchGate. [Link]
-
N/A. (2025). Polymorphism of Dehydro-Aripiprazole, the Active Metabolite of the Antipsychotic Drug Aripiprazole (Abilify). ResearchGate. [Link]
-
Nikolic, K., et al. (2013). Chemical structures of aripiprazole and its impurities. ResearchGate. [Link]
-
N/A. (2022). Improving the Solubility of Aripiprazole by Multicomponent Crystallization. MDPI. [Link]
-
N/A. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. PubMed. [Link]
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Application Note: A Comprehensive Protocol for Forced Degradation Studies of Aripiprazole
Abstract
This application note provides a detailed, scientifically-grounded protocol for conducting forced degradation studies on Aripiprazole, an atypical antipsychotic drug. The guide is designed for researchers, analytical scientists, and drug development professionals to establish the intrinsic stability of the drug substance, elucidate its degradation pathways, and develop a stability-indicating analytical method. The protocols herein are aligned with the principles set forth by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[1][2] We delve into the causality behind experimental choices for hydrolytic, oxidative, thermal, and photolytic stress testing, and provide a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Aripiprazole and its degradation products.
Introduction: The Rationale for Stress Testing Aripiprazole
Aripiprazole is a quinolinone derivative used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[3] Its mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[4][5] The development of a stable pharmaceutical formulation is paramount to ensuring its safety, quality, and efficacy throughout its shelf life.
Forced degradation, or stress testing, is a critical component of the drug development process.[6] As mandated by regulatory bodies and outlined in ICH guidelines, these studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition.[2] The objectives are threefold:
-
Elucidate Degradation Pathways: To identify the likely degradation products that could form under normal storage conditions and to understand the chemical breakdown mechanisms.
-
Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method is specific and capable of separating the intact drug from its degradation products, thus providing an accurate measure of the drug's stability.[7]
-
Inform Formulation and Packaging: To understand the drug's liabilities, which helps in developing a stable formulation and selecting appropriate packaging (e.g., light-resistant containers).
Studies have shown that Aripiprazole is susceptible to degradation under specific conditions, notably oxidation and thermal stress, while showing greater stability against hydrolysis and photolysis.[7][8][9][10] A primary degradation product identified under oxidative stress is Aripiprazole N-oxide.[11][12] This application note provides a comprehensive framework for systematically investigating these degradation pathways.
Experimental Workflow and Design Philosophy
The core philosophy of a forced degradation study is to achieve a target degradation of 5-20%.[1][13] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to secondary degradation products that are not relevant to real-world stability and may complicate the interpretation of results.[13] The workflow involves subjecting the drug substance to multiple stressors, followed by analysis using a validated stability-indicating method.
Caption: Overall workflow for Aripiprazole forced degradation studies.
Materials and Equipment
-
Drug Substance: Aripiprazole Reference Standard
-
Reagents:
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector
-
Analytical Balance
-
pH Meter
-
Hot Air Oven
-
Photostability Chamber (compliant with ICH Q1B options)[14]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Detailed Stress Degradation Protocols
4.1. Preparation of Stock and Control Samples
-
Stock Solution: Accurately weigh and dissolve Aripiprazole in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of approximately 1.0 mg/mL.
-
Control Sample (Time Zero): Dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL. This sample represents the unstressed drug and is used for comparison.
-
Blank Solutions: Prepare blank solutions for each stress condition by subjecting the diluent without the drug to the same stress conditions. This helps in identifying any peaks originating from the solvent or reagents.
4.2. Protocol 1: Acidic Hydrolysis
-
Causality: This study assesses the drug's stability in an acidic environment, which can be encountered in the gastrointestinal tract or due to acidic excipients in a formulation.
-
Transfer an aliquot of the Aripiprazole stock solution into a volumetric flask.
-
Add 1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.[15]
-
Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Monitor periodically.
-
After the desired time, cool the solution to room temperature.
-
Carefully neutralize the sample with an equivalent volume of 1 M NaOH.
-
Dilute with the mobile phase if necessary, filter, and inject into the HPLC system.
-
Note: Aripiprazole is generally stable under acidic conditions, so extended time or higher temperatures might be needed to achieve target degradation.[7]
-
4.3. Protocol 2: Alkaline Hydrolysis
-
Causality: This test evaluates stability in a basic medium, relevant for certain formulation environments or intestinal pH conditions.
-
Transfer an aliquot of the Aripiprazole stock solution into a volumetric flask.
-
Add 1 M NaOH to achieve a final drug concentration of approximately 0.1 mg/mL.[15]
-
Store the solution at 60°C for a specified period, monitoring periodically.
-
After the desired time, cool the solution to room temperature.
-
Neutralize the sample with an equivalent volume of 1 M HCl.
-
Dilute with the mobile phase if necessary, filter, and inject.
-
Note: Similar to acid hydrolysis, significant degradation is not always observed under alkaline conditions.[16]
-
4.4. Protocol 3: Oxidative Degradation
-
Causality: This study is crucial as it simulates potential degradation from atmospheric oxygen or oxidative excipients (e.g., peroxides in polymers). Aripiprazole is known to be susceptible to oxidation.[7][11]
-
Transfer an aliquot of the Aripiprazole stock solution into a volumetric flask.
-
Add 3% Hydrogen Peroxide (H₂O₂) to achieve a final drug concentration of approximately 0.1 mg/mL.[15]
-
Keep the solution at room temperature and protect it from light. Monitor at regular intervals (e.g., 1, 2, 4, 8 hours), as the reaction can be rapid.
-
Once the target degradation is achieved, dilute with the mobile phase, filter, and inject immediately.
-
Note: The primary degradation product expected is Aripiprazole N-oxide.[12]
-
4.5. Protocol 4: Thermal Degradation
-
Causality: This evaluates the effect of high temperatures that may occur during manufacturing (e.g., drying) or storage in hot climates. Aripiprazole has shown susceptibility to thermal stress.[8][10]
-
Accurately weigh Aripiprazole drug substance as a solid powder into a clean, dry glass vial.
-
Place the vial in a hot air oven maintained at 105°C for a specified duration (e.g., 3-5 days).[10][17]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the powder, dissolve it in the diluent to a concentration of 0.1 mg/mL, filter, and inject.
4.6. Protocol 5: Photolytic Degradation
-
Causality: This study assesses the drug's sensitivity to light, which is essential for determining if light-resistant packaging is required. The protocol should follow ICH Q1B guidelines.[14]
-
Prepare two sets of samples: one exposed to light and one control sample wrapped in aluminum foil to protect it from light.
-
Place the Aripiprazole solid powder and a solution (0.1 mg/mL) in chemically inert, transparent containers.
-
Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, prepare the solid sample as described in the thermal protocol. The solution sample can be directly analyzed.
-
Analyze both the exposed and control samples by HPLC.
-
Note: Aripiprazole is generally reported to be stable under photolytic conditions.[7]
-
Stability-Indicating Analytical Method (RP-HPLC)
A robust, stability-indicating method is one that can resolve the parent drug peak from all potential degradation product peaks.
| Parameter | Recommended Condition | Rationale |
| Column | ACE C18 or Zorbax SB-C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][15] | C18 columns provide excellent hydrophobic retention for separating Aripiprazole and its impurities. |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile (ACN) | TFA acts as an ion-pairing agent to improve peak shape. ACN is a common organic modifier. |
| Elution Mode | Gradient | A gradient elution is necessary to separate early-eluting polar degradants from the parent drug. |
| Flow Rate | 1.0 mL/min[7] | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C - 40°C[7][15] | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
| Detection | PDA/UV at 254 nm[7] | Aripiprazole has significant absorbance at this wavelength, allowing for sensitive detection. |
| Run Time | ~30-45 minutes | Sufficient time to elute the parent drug and any late-eluting degradation products. |
Data Interpretation and Results Summary
For each stressed sample, the resulting chromatogram should be compared to the control (time zero) sample.
-
Identify Degradants: New peaks in the chromatograms of stressed samples are potential degradation products.
-
Calculate % Degradation: Determine the decrease in the peak area of the Aripiprazole peak relative to the unstressed control.
-
Mass Balance: The sum of the assay of Aripiprazole and the area of all degradation products should ideally be close to 100% of the initial concentration, demonstrating that all significant degradants have been detected.
Table 1: Summary of Forced Degradation Results for Aripiprazole
| Stress Condition | Conditions | Observation | % Degradation (Approx.) | Major Degradation Products (RRT) |
| Control (Unstressed) | N/A | Single peak of Aripiprazole | 0% | N/A |
| Acid Hydrolysis | 1 M HCl, 60°C, 24h | Minimal to no degradation observed.[7] | < 2% | - |
| Alkaline Hydrolysis | 1 M NaOH, 60°C, 24h | Minimal to no degradation observed. | < 2% | - |
| Oxidative Degradation | 3% H₂O₂, RT, 8h | Significant degradation observed.[11] | 15-20% | Impurity at RRT ~1.06 (N-oxide)[10] |
| Thermal Degradation (Solid) | 105°C, 3 days | Moderate degradation with multiple small impurity peaks.[17] | 5-10% | Multiple minor impurities |
| Photolytic Degradation | ICH Q1B Conditions | No significant degradation compared to dark control.[7] | < 2% | - |
Aripiprazole Degradation Pathways
The primary degradation pathways for Aripiprazole under forced conditions are oxidation and thermal decomposition. Oxidation specifically targets the piperazine nitrogen, leading to the formation of an N-oxide.
Caption: Key degradation pathways of Aripiprazole under stress.
Conclusion
This application note outlines a systematic and robust protocol for conducting forced degradation studies on Aripiprazole in accordance with ICH guidelines. The data indicates that Aripiprazole is a relatively stable molecule but is susceptible to degradation under oxidative and thermal stress, with the N-oxide being a key oxidative degradant. The provided HPLC method is designed to be stability-indicating, allowing for the clear separation and quantification of Aripiprazole from its degradation products. These studies are indispensable for ensuring the development of a safe, effective, and stable Aripiprazole drug product.
References
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PharmGKB. Aripiprazole Pathway, Pharmacokinetics. Link
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ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link
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Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. Link
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ResolveMass Laboratories Inc. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Link
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Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Mendeley. Link
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ResearchGate. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method. Link
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International Journal of Pharmaceutical and Phytopharmacological Research. A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. Link
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International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. Link
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Open University of Catalonia Institutional Repository (O2). Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC. Link
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Mijatović, V., Zečević, M., & Zirojević, J. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy, 73(3), 216-235. Link
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Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Link
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Mijatović, V., Zečević, M., & Zirojević, J. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. Link
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Kumar, A., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences, 73(4), 442-447. Link
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ResearchGate. Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. Link
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Link
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BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Link
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ResearchGate. Isothermal stress testing results for aripiprazole-excipient binary mixtures. Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 60795, Aripiprazole. Link
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Asim, M., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Pharmaceuticals, 16(5), 701. Link
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Wikipedia. Aripiprazole. Link
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Ploch, M., et al. (2024). The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on Aripiprazole Monohydrate. Pharmaceutics, 16(2), 269. Link
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Ionescu, C., et al. (2014). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie, 59(11-12), 1037-1046. Link
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Šagud, M., et al. (2018). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 32(7), 637-648. Link
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Psych Central. (2022). What Labs Are Monitored for Psychiatric Medications? Link
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Li, M., et al. (2017). Therapeutic efficacy of atypical antipsychotic drugs by targeting multiple stress-related metabolic pathways. Scientific Reports, 7, 2038. Link
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Wiergowska, G., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(1), 1-22. Link
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U.S. Food and Drug Administration. (2002). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution - Label. Link
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Psych Scene Hub. (2021). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Link
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Tu, J., et al. (2021). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 12(4), 588-597. Link
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PubMed. (2022). Hydration Mechanism and Its Effect on the Solubility of Aripiprazole. Link
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PubMed. (2009). Prospective Study to Evaluate the Efficacy of Aripiprazole as a Monotherapy in Patients With Severe Chronic Posttraumatic Stress Disorder: An Open Trial. Link
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ResearchGate. (2009). Prospective Study to Evaluate the Efficacy of Aripiprazole as a Monotherapy in Patients with Severe Chronic Posttraumatic Stress Disorder: An Open Trial. Link
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Application Note: A Comprehensive Guide to the NMR Structural Elucidation of 2-Deschloro Aripiprazole
Abstract: This document provides a detailed application note and a suite of experimental protocols for the complete nuclear magnetic resonance (NMR) characterization of 2-Deschloro Aripiprazole, a known impurity and related compound of the atypical antipsychotic drug, Aripiprazole. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control. We will delve into the rationale behind the selection of specific NMR experiments, provide step-by-step protocols, and present an integrated workflow for the unambiguous structural confirmation of the molecule. The methodology emphasizes a systematic approach, utilizing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to ensure scientific rigor and data integrity.
Introduction: The Imperative of Impurity Characterization
Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2] In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities and related compounds is inevitable. Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.1% or higher.
2-Deschloro Aripiprazole, chemically named 7-(4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, is a significant related compound where one of the two chlorine atoms on the phenylpiperazine moiety of Aripiprazole is absent.[3][4] Accurate structural confirmation of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5][6]
This guide presents a comprehensive NMR-based workflow designed to provide unambiguous structural verification of 2-Deschloro Aripiprazole.
Structural Overview and Predicted Spectral Impact
The structural difference between Aripiprazole and 2-Deschloro Aripiprazole is localized to the substitution pattern on the N-phenylpiperazine ring. Understanding this change is key to predicting and interpreting the resulting NMR spectra.
-
Aripiprazole: Contains a 2,3-dichlorophenyl group.
-
2-Deschloro Aripiprazole: Contains a 3-chlorophenyl group.
The removal of the electron-withdrawing chlorine atom from the C2 position of the phenyl ring is expected to cause a significant upfield shift (to a lower ppm value) for the adjacent proton (H6') and carbon (C2'), as well as smaller upfield shifts for the other aromatic protons and carbons on that ring due to the reduced inductive effect. Furthermore, the spin-spin coupling patterns of the aromatic protons on this ring will be altered, providing a clear diagnostic marker to differentiate the two compounds.
Experimental Design: A Multi-technique Approach
A robust structural elucidation relies on a suite of NMR experiments that provide complementary information. The causality behind this specific selection is to build the molecular structure piece by piece, creating a self-validating dataset.
Table 1: Selected NMR Experiments and Their Rationale
| Experiment | Purpose | Expected Information for 2-Deschloro Aripiprazole |
|---|---|---|
| ¹H NMR | Proton environment & count | Provides chemical shifts, integration (proton count), and coupling constants (J-values) for all non-exchangeable protons. |
| ¹³C NMR | Carbon backbone | Reveals the number of unique carbon environments. |
| DEPT-135 | Carbon multiplicity | Differentiates between CH₃/CH (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.[7] |
| COSY | ¹H-¹H connectivity | Establishes proton-proton couplings through 2-3 bonds, ideal for mapping out the butyl chain and dihydroquinolinone spin systems.[8] |
| HSQC | ¹H-¹³C one-bond correlation | Unambiguously links each proton to its directly attached carbon atom.[7] |
| HMBC | ¹H-¹³C long-range correlation | Shows correlations between protons and carbons over 2-4 bonds, crucial for connecting molecular fragments across heteroatoms (O, N) and quaternary carbons.[7][9] |
Detailed Protocols
These protocols are designed for a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Analyte: Weigh approximately 10-15 mg of 2-Deschloro Aripiprazole reference standard.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL).
-
Rationale: DMSO is an excellent solvent for a wide range of organic molecules, including Aripiprazole and its analogues.[10][11] Its ability to form hydrogen bonds helps in solubilizing the compound, and the amide proton (-NH) of the quinolinone ring is often observable as a broad singlet, which might be exchanged in protic solvents like D₂O or methanol-d₄. The residual solvent peak at ~2.50 ppm does not typically overlap with key analyte signals.
-
-
Preparation: Dissolve the analyte in the deuterated solvent in a clean, dry 5 mm NMR tube. Vortex gently until the sample is fully dissolved.
NMR Data Acquisition
Protocol 1: ¹H NMR (Proton)
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
Rationale: This is the foundational experiment. A longer relaxation delay ensures proper T1 relaxation for accurate integration, which is essential for verifying the proton count in different parts of the molecule.
Protocol 2: ¹³C NMR & DEPT-135
-
Pulse Program: Standard proton-decoupled ¹³C (zgpg30); DEPT-135 (dept135).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (¹³C is ~6000x less sensitive than ¹H).
-
Rationale: The DEPT-135 experiment is run in conjunction with the standard ¹³C spectrum. By comparing the two, one can immediately classify each carbon signal, which greatly simplifies the assignment process.[7]
Protocol 3: 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpmfph.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Rationale: This experiment reveals which protons are coupled to each other.[12] The cross-peaks identify adjacent protons, allowing for the tracing of bonded networks, such as the CH₂-CH₂ groups in the dihydroquinolinone and the O-CH₂-CH₂-CH₂-CH₂-N butyl chain.
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2.
-
F2 (¹H) Spectral Width: Same as ¹H NMR.
-
F1 (¹³C) Spectral Width: Same as ¹³C NMR.
-
Number of Scans: 8-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Rationale: This is the primary tool for assigning carbons based on their attached protons. Each cross-peak represents a direct C-H bond, providing a highly reliable correlation map.[5][9]
Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf.
-
F2 (¹H) Spectral Width: Same as ¹H NMR.
-
F1 (¹³C) Spectral Width: Same as ¹³C NMR.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Rationale: This is the key "connector" experiment. By showing correlations over multiple bonds, it allows the assembly of the complete molecular structure. For example, it will show correlations from the butoxy protons to the carbons of the quinolinone ring on one side and the piperazine ring on the other, bridging the entire molecule.[5]
Data Analysis and Structural Elucidation Workflow
The power of this methodology lies in the logical integration of data from all experiments. The following workflow ensures a systematic and verifiable assignment process.
Expected Results and Interpretation
Based on published data for Aripiprazole, we can predict the approximate chemical shifts for 2-Deschloro Aripiprazole. The most significant changes will occur in the 3-chlorophenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Assignments for 2-Deschloro Aripiprazole (in DMSO-d₆, 500 MHz)
| Atom No. | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| Quinolinone Moiety | |||||
| 3 | 2.45 | t | 28.9 | CH₂ (dn) | C2, C4, C4a |
| 4 | 2.79 | t | 31.2 | CH₂ (dn) | C3, C5, C8a |
| 5 | 7.05 | d | 128.5 | CH (up) | C4, C7, C8a |
| 6 | 6.50 | dd | 115.1 | CH (up) | C4a, C8 |
| 8 | 6.45 | d | 108.9 | CH (up) | C4a, C6, C7 |
| NH (1) | 10.01 | br s | - | - | C2, C8a |
| C2 | - | - | 170.5 | C | - |
| C4a | - | - | 129.3 | C | - |
| C7 | - | - | 158.2 | C | - |
| C8a | - | - | 139.8 | C | - |
| Butyl Chain | |||||
| 9 (O-CH₂) | 3.95 | t | 67.5 | CH₂ (dn) | C7, C10 |
| 10 | 1.75 | m | 25.8 | CH₂ (dn) | C9, C11 |
| 11 | 1.60 | m | 26.9 | CH₂ (dn) | C10, C12 |
| 12 (CH₂-N) | 2.40 | t | 57.6 | CH₂ (dn) | C11, C13/C17 |
| Piperazine Moiety | |||||
| 13, 17 | 2.55 | m | 52.9 | CH₂ (dn) | C12, C14/C16 |
| 14, 16 | 3.05 | m | 48.5 | CH₂ (dn) | C13/C17, C2' |
| 3-Chlorophenyl Moiety | |||||
| 2' | 7.00 | d | 121.0 | CH (up) | C4', C6', C14/C16 |
| 4' | 6.85 | d | 116.5 | CH (up) | C2', C6', C5' |
| 5' | 7.25 | t | 130.8 | CH (up) | C3', C1' |
| 6' | 6.95 | t | 115.8 | CH (up) | C2', C4', C1' |
| C1' | - | - | 151.5 | C | - |
| C3' | - | - | 134.1 | C | - |
Note: Chemical shifts are predictive and may vary slightly. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad. DEPT-135 phase: up=positive, dn=negative.
Walkthrough of Elucidation:
-
¹H and ¹³C/DEPT: The number of signals and their integrations in the ¹H spectrum, along with the carbon counts from ¹³C and DEPT, will confirm the molecular formula (C₂₃H₂₈ClN₃O₂).
-
COSY Analysis: Cross-peaks will connect H3-H4 in the quinolinone ring and trace the entire H9-H10-H11-H12 butyl chain. It will also show connectivity between protons on the 3-chlorophenyl ring (e.g., H4'-H5'-H6').
-
HSQC Analysis: Each proton signal will be mapped to its corresponding carbon signal, providing the assignments for all protonated carbons.
-
HMBC Analysis: This final step connects the puzzle pieces. Key correlations will be:
-
From the O-CH₂ protons (H9) to the C7 carbon of the quinolinone ring, confirming the ether linkage.
-
From the N-CH₂ protons (H12) to the piperazine carbons (C13/C17), linking the butyl chain to the piperazine ring.
-
From the piperazine protons (H14/H16) to the C1' and C2'/C6' carbons of the 3-chlorophenyl ring, confirming the final N-aryl bond.
-
From the aromatic protons (H2', H4', H5', H6') to other carbons within the chlorophenyl ring, confirming its substitution pattern.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of 2-Deschloro Aripiprazole. By following the systematic workflow outlined in this application note—from sample preparation and data acquisition to the integrated analysis of COSY, HSQC, and HMBC spectra—researchers can confidently and accurately verify the identity and structure of this critical pharmaceutical-related compound. This rigorous approach ensures data integrity and supports the development of safe and high-quality pharmaceutical products.
References
-
Li, J., Liu, A., Xia, G., Nian, Y., & Shen, J. (2007). Spectroscopic studies of aripiprazole. Guang Pu Xue Yu Guang Pu Fen Xi, 27(5), 863-867. [Link]
-
Zhang, C., Wang, Z., Zhang, Z., & Zheng, P. (2007). Synthesis and bioactivity of aripiprazole derivatives. Die Pharmazie, 62(4), 251-254. [Link]
-
PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Gutta, M., Kollapudi, C., Chandrasekhar, D., Balraju, V., & Reddy, R. B. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553. [Link]
-
Fukushima, T., et al. (2014). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. PLoS ONE, 9(10), e110140. [Link]
-
Organic Spectroscopy International. (2014). Aripiprazole. Blogspot. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Sixth polymorph of Aripiprazole - an antipsychotic drug. CrystEngComm, 14, 6059-6068. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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- 3. store.usp.org [store.usp.org]
- 4. 2-deschloro aripiprazole suppliers USA [americanchemicalsuppliers.com]
- 5. [Spectroscopic studies of aripiprazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 10. tsijournals.com [tsijournals.com]
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- 12. m.youtube.com [m.youtube.com]
Application Note: Chromatographic Separation of Aripiprazole Isomers and Impurities
Introduction
Aripiprazole is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity and controlling the levels of impurities is critical for drug safety and efficacy. Aripiprazole presents a unique analytical challenge due to the potential presence of isomers and a range of process-related and degradation impurities. This application note provides a comprehensive guide to the chromatographic separation of aripiprazole, its isomers, and impurities, offering detailed protocols and insights into method development.
The United States Pharmacopeia (USP) provides monographs for aripiprazole and its related compounds, which serve as a benchmark for quality control.[1][2][3] This guide will delve into methods that align with and expand upon these standards, providing robust analytical solutions for researchers, scientists, and drug development professionals.
Understanding the Analytical Challenges
The primary analytical challenges in aripiprazole analysis stem from:
-
Chiral Center: Aripiprazole does not possess a chiral center in its primary structure. However, some of its metabolites or potential impurities might be chiral. While the core focus is typically on achiral separations for impurity profiling, the broader context of drug metabolism can involve stereoisomers.
-
Process Impurities: The synthesis of aripiprazole can lead to the formation of various related compounds. These impurities must be identified, quantified, and controlled within acceptable limits as defined by regulatory bodies like the ICH.
-
Degradation Products: Aripiprazole can degrade under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5][6][7][8] A robust analytical method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[4][5][6][8]
Methodology Workflow
The development of a robust chromatographic method for aripiprazole and its impurities follows a logical progression. This workflow ensures that the final method is specific, sensitive, accurate, and precise.
Caption: High-level workflow for developing a stability-indicating chromatographic method.
Part 1: Impurity Profiling by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for the analysis of aripiprazole and its impurities. The non-polar nature of aripiprazole lends itself well to separation on C8 or C18 stationary phases.
Causality Behind Experimental Choices
-
Column Chemistry: C18 and Phenyl columns are commonly used for aripiprazole analysis.[4][5][9][10] A C18 column provides general-purpose hydrophobic retention, which is effective for separating aripiprazole from many of its less polar impurities. A phenyl column offers alternative selectivity due to pi-pi interactions, which can be advantageous for separating aromatic impurities or isomers.[4][5]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The choice of buffer and its pH can significantly impact the retention and peak shape of ionizable compounds. For aripiprazole and its impurities, which contain basic nitrogen atoms, a slightly acidic mobile phase (e.g., using trifluoroacetic acid or a phosphate buffer at pH 3.0) is often employed to ensure consistent protonation and good peak shapes.[4][5][9][11]
-
Detection: Aripiprazole and its related compounds possess chromophores that allow for UV detection. Wavelengths around 215 nm, 240 nm, and 254 nm are commonly used.[7][9] A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which aids in peak identification and purity assessment.
Protocol 1: Stability-Indicating RP-HPLC Method for Aripiprazole and Impurities
This protocol is designed to separate aripiprazole from its known impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil Phenyl, 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase A | 0.2% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 55% A / 45% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Aripiprazole Reference Standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known aripiprazole related compounds (e.g., USP Aripiprazole Related Compound F, G, etc.) at a concentration of 100 µg/mL each in the diluent.[1][12][13]
-
Spiked Sample Solution: Spike the Standard Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the aripiprazole concentration.
-
Test Sample Solution: Accurately weigh and dissolve the aripiprazole drug substance or a powdered portion of the drug product in the diluent to obtain a final aripiprazole concentration of 100 µg/mL.
Procedure:
-
Equilibrate the chromatographic system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Spiked Sample Solution to identify the retention times of aripiprazole and its impurities.
-
Inject the Test Sample Solution to determine the impurity profile.
Forced Degradation Studies:
To validate the stability-indicating nature of the method, forced degradation studies should be performed on the aripiprazole drug substance.[4][5][6][7][8] This involves subjecting the drug to various stress conditions to intentionally generate degradation products.
Caption: Workflow for conducting forced degradation studies on aripiprazole.
Significant degradation of aripiprazole has been observed under acidic and oxidative conditions.[4][5][8] The developed HPLC method should demonstrate the ability to separate the aripiprazole peak from all degradation product peaks.
Part 2: Chiral Separation of Aripiprazole-Related Compounds
While aripiprazole itself is not chiral, the development of enantioselective methods is crucial for the analysis of chiral impurities or metabolites. Chiral chromatography is the most effective technique for this purpose.[14][15]
Causality Behind Experimental Choices
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most versatile and widely used for chiral separations.[14] The choice of the specific CSP and the derivatization (e.g., tris(3,5-dimethylphenylcarbamate)) will depend on the specific enantiomers to be separated.
-
Mobile Phase: In normal-phase chiral chromatography, a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol) is typically used. The type and concentration of the alcohol modifier can have a profound effect on retention and enantioselectivity. In reversed-phase chiral chromatography, aqueous-organic mobile phases are used. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times and higher efficiency.
Protocol 2: Chiral HPLC Method for Aripiprazole-Related Enantiomers (Hypothetical Example)
This protocol provides a starting point for the development of a chiral separation method for a hypothetical chiral impurity of aripiprazole.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase | n-Hexane:Ethanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a solution of the racemic mixture of the chiral impurity in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
-
Optimize the mobile phase composition (ratio of hexane to ethanol) to achieve baseline separation of the enantiomers (Rs > 1.5).
Data Interpretation and System Suitability
For all chromatographic methods, system suitability tests must be performed to ensure the performance of the analytical system.
Typical System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Aripiprazole) | NMT 1.5 |
| Theoretical Plates (for Aripiprazole) | NLT 2000 |
| Resolution (between critical pairs) | NLT 2.0 |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0% |
The USP monograph for aripiprazole provides specific resolution requirements between aripiprazole and certain related compounds, such as Aripiprazole Related Compound G.[12]
Conclusion
The chromatographic separation of aripiprazole and its impurities is a critical aspect of quality control in the pharmaceutical industry. The methods outlined in this application note provide a robust framework for the development and validation of analytical procedures for both impurity profiling and chiral separations. By understanding the underlying principles of chromatography and making informed choices about columns, mobile phases, and detection parameters, researchers can develop reliable methods to ensure the safety and efficacy of aripiprazole products. The use of forced degradation studies is essential to establish the stability-indicating nature of the method, which is a key regulatory requirement.
References
-
Srinivas, K. S., et al. (2008). Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method. ResearchGate. [Link]
-
Srinivas, K. S., et al. (2008). Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method. Semantic Scholar. [Link]
-
Krishna, M. M., et al. (2017). Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. ResearchGate. [Link]
-
Patel, Y., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. PMC. [Link]
-
Svrkota, B., et al. (2021). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. ResearchGate. [Link]
-
Zečević, M., et al. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy. [Link]
-
Svrkota, B., et al. (2021). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. Semantic Scholar. [Link]
-
USP-NF. (2017). Aripiprazole Tablets Revision Bulletin. USP-NF. [Link]
-
USP-NF. Aripiprazole. USP-NF. [Link]
-
Svrkota, B., et al. (2022). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. Journal of the Serbian Chemical Society. [Link]
-
Satyanarayana, L., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Semantic Scholar. [Link]
-
Djordjevic-Filijovic, N., et al. (2012). Chemical structures of aripiprazole and its impurities. ResearchGate. [Link]
-
Patel, Y., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. ResearchGate. [Link]
-
Reddy, G. S., et al. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]
-
Djordjevic-Filijovic, N., et al. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. [Link]
-
Djordjevic-Filijovic, N., et al. (2012). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. ResearchGate. [Link]
-
USP. Aripiprazole. Scribd. [Link]
-
Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]
-
Unknown. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
Sources
- 1. Aripiprazole Related Compound G USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
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- 3. Aripiprazole [doi.usp.org]
- 4. researchgate.net [researchgate.net]
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- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note: Characterization and Quantification of 2-Deschloro Aripiprazole in Pharmaceutical Matrices
Abstract
This application note details the analytical protocol for the detection, separation, and quantification of 2-Deschloro Aripiprazole (CAS: 203395-82-8), a critical process-related impurity and degradation product of the antipsychotic drug Aripiprazole. As a dechlorinated analog, this compound presents unique separation challenges due to its structural similarity to the parent drug and other halogenated impurities. This guide provides a validated HPLC-UV workflow for routine Quality Control (QC) and a high-sensitivity LC-MS/MS protocol for trace-level identification, compliant with ICH Q3A/B(R2) regulatory thresholds.
Chemical Basis & Stability Profiling[1][2]
The Impurity Context
2-Deschloro Aripiprazole (C₂₃H₂₈ClN₃O₂) is formed primarily through reductive dehalogenation .[1] Unlike oxidative degradants (e.g., N-oxides), this impurity often arises during the synthesis process (incomplete chlorination of intermediates) or under specific stress conditions involving light or reducing agents.
Formation Mechanism
The formation pathway is critical for root-cause analysis in manufacturing.[1] The following diagram illustrates the degradation logic and analytical checkpoints.
Figure 1: Formation pathway of 2-Deschloro Aripiprazole via photolytic degradation and synthetic by-product formation.[1]
Protocol A: HPLC-UV for Routine Quality Control
Objective: Separation of 2-Deschloro Aripiprazole from Aripiprazole and other related substances (Impurity A, B, N-oxide) with resolution (
Chromatographic Conditions
This method utilizes a C18 stationary phase with a specific carbon load to maximize the selectivity between the dichloro- (parent) and monochloro- (impurity) species.[1]
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent | High surface area C18 provides necessary hydrophobic selectivity for halogenated analogs.[1] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.[1]5) | Acidic pH suppresses silanol activity, improving peak shape for basic piperazine moiety. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for this aromatic system.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar. |
| Detection | UV @ 215 nm (Impurity) / 254 nm (Assay) | 215 nm maximizes sensitivity for the impurity; 254 nm is specific to the quinolinone core. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
Gradient Program
The gradient is designed to elute the more polar degradants early, followed by the 2-Deschloro impurity, and finally the parent drug.
-
0-2 min: 20% B (Isocratic hold)[1]
-
2-15 min: 20%
80% B (Linear ramp)[1] -
15-20 min: 80% B (Wash)[1]
-
20-25 min: 20% B (Re-equilibration)
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Resolution (
): > 2.0 between 2-Deschloro Aripiprazole and Aripiprazole. -
Tailing Factor (
): 0.9 < < 1.5 for the impurity peak. -
Precision: RSD < 2.0% for 6 replicate injections of the standard solution.
Protocol B: LC-MS/MS for Trace Analysis & Identification
Objective: Structural confirmation and quantification at sub-ppm levels (below 0.05% reporting threshold).
Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) | Product Ion (Q3) Quant | Product Ion (Q3) Qual | Collision Energy (eV) |
| Aripiprazole | 448.2 | 285.1 | 176.1 | 25 |
| 2-Deschloro | 414.2 | 285.1* | 176.1 | 22 |
*Note: The fragment m/z 285 corresponds to the cleavage of the N-butyl bond retaining the quinolinone moiety. Since the dechlorination occurs on the phenyl-piperazine side, the quinolinone fragment (285) remains common to both. For high specificity, ensure chromatographic separation is maintained.
Sample Preparation Workflow
To prevent in-situ degradation during analysis, samples must be handled in amber glassware.[1]
Figure 2: Sample preparation workflow emphasizing light protection to prevent artifact formation.
Validation Framework (ICH Q2)
To ensure the trustworthiness of the data, the method must be validated against the following parameters:
Linearity & Range
Prepare a 5-point calibration curve for 2-Deschloro Aripiprazole ranging from 0.05% to 0.5% of the target Aripiprazole concentration (e.g., 0.25 µg/mL to 2.5 µg/mL if target is 500 µg/mL).
Limit of Quantitation (LOQ)
Determine the concentration where the Signal-to-Noise (S/N) ratio is 10:1.[1]
-
Typical Target: < 0.05% (reporting threshold).
Robustness (Critical)
Deliberately vary the pH of the buffer by
-
Control: If retention time shifts > 5%, tighten pH adjustment protocols.
References
-
International Council for Harmonisation (ICH). "Impurities in New Drug Products Q3B(R2)."[1][7] ICH Guidelines, 2006.[7][8] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10573806, 2-Deschloro Aripiprazole."[1] PubChem, 2025. [Link]
-
Ravina, M., et al. "Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination."[1] Pharmaceuticals, 2024.[6] [Link][1]
-
Zuo, R., et al. "Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma." Journal of Chromatography B, 2009. [Link]
Sources
- 1. 2-Deschloro Aripiprazole | C23H28ClN3O2 | CID 10573806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Aripiprazole and 2-Deschloro Aripiprazole Binding to Human Serum Albumin (HSA)
A Guide for Researchers and Drug Development Professionals
Introduction
Aripiprazole, an atypical antipsychotic agent, is a cornerstone in the management of various psychiatric disorders, including schizophrenia and bipolar disorder.[1] Like many pharmaceuticals, its pharmacokinetic and pharmacodynamic profile is significantly influenced by its interaction with plasma proteins, predominantly human serum albumin (HSA).[2][3] HSA, the most abundant protein in human plasma, acts as a transport and depot for numerous endogenous and exogenous compounds, thereby modulating their free concentration and availability to target tissues.[4]
Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites.[5][6] One of its major active metabolites is dehydroaripiprazole. Another related compound, 2-deschloro aripiprazole, which lacks a chlorine atom on the phenylpiperazine ring, serves as a valuable tool in understanding the structural determinants of aripiprazole's interactions. This guide provides a comprehensive comparison of the binding of aripiprazole and 2-deschloro aripiprazole to HSA, supported by experimental data, to elucidate the critical role of chemical structure in protein binding and its implications for drug development. Over 99% of aripiprazole and its main active metabolite, dehydroaripiprazole, are bound to plasma proteins.[2][3][7]
The Significance of the Chloro Group in HSA Binding
Experimental evidence strongly indicates that the chlorine atom on the phenylpiperazine ring of aripiprazole plays a pivotal role in its high-affinity binding to HSA.[2][7] This structural feature is a key determinant of the drug's pharmacokinetic properties. Studies have demonstrated that aripiprazole binds to the subdomain IIIA (site II) of HSA, a known binding site for many drugs.[2][7] The interaction is stabilized by key amino acid residues, such as Tyr411, and a halogen bond interaction between the chlorine atom of aripiprazole and the sulfur atom of Cys392 in HSA has been observed.[2][3]
The absence of this chlorine atom, as in the case of 2-deschloro aripiprazole, leads to a dramatic reduction in binding affinity. This highlights the importance of specific structural moieties in dictating the strength of drug-protein interactions.
Comparative Binding Affinity Data
The binding affinities of aripiprazole and its derivatives to HSA have been quantified using various biophysical techniques, including equilibrium dialysis and circular dichroism spectroscopy.[2][3] The data clearly illustrates the superior binding of aripiprazole to HSA compared to its deschloro counterpart.
| Compound | Binding Affinity (nK) | Key Findings | Reference |
| Aripiprazole | 5.94 x 10⁶ M⁻¹ | Binds with high affinity to site II of HSA. The chloro-group is crucial for this strong interaction. | [8] |
| 2-Deschloro Aripiprazole | 0.10 x 10⁶ M⁻¹ | Exhibits a significantly lower binding affinity, more than 50 times weaker than aripiprazole, underscoring the importance of the chlorine atom. | [8] |
| Dehydro-Aripiprazole | Significantly high | The main active metabolite also shows high affinity for HSA. | [2][3][7] |
Experimental Protocol: Determination of Drug-HSA Binding via Equilibrium Dialysis
Equilibrium dialysis is a robust and widely used method for characterizing the binding of small molecules to macromolecules.[9][10] It allows for the determination of the unbound drug concentration at equilibrium, which is essential for calculating binding parameters.
Objective: To quantify the binding of aripiprazole and 2-deschloro aripiprazole to HSA.
Materials:
-
Human Serum Albumin (fatty acid-free)
-
Aripiprazole
-
2-Deschloro Aripiprazole
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)
-
Analytical instrumentation for drug quantification (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA in PBS at a known concentration (e.g., 150 µM).
-
Prepare stock solutions of aripiprazole and 2-deschloro aripiprazole in a suitable solvent (e.g., DMSO) and then dilute in PBS to create a series of working solutions with varying concentrations.
-
-
Assembly of Dialysis Cells:
-
Pre-soak the dialysis membranes in PBS as per the manufacturer's instructions to remove any preservatives.
-
Assemble the dialysis cells, ensuring the membrane separates the two chambers.
-
-
Loading of Samples:
-
Into one chamber (the protein chamber), add a fixed volume of the HSA solution.
-
Into the other chamber (the buffer chamber), add the same volume of the drug working solution.
-
For each drug concentration, prepare a corresponding control cell containing the drug solution in both chambers to account for any non-specific binding to the apparatus.
-
-
Equilibration:
-
Seal the dialysis cells and place them in a temperature-controlled shaker or rotator.
-
Incubate at a physiological temperature (37°C) for a sufficient period (typically 18-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the protein and buffer chambers of each cell.
-
Determine the concentration of the drug in each aliquot using a validated analytical method such as HPLC-UV.
-
-
Data Analysis:
-
The concentration of the drug in the buffer chamber at equilibrium represents the unbound drug concentration ([D_free]).
-
The total drug concentration in the protein chamber ([D_total]) is the sum of the bound and unbound drug.
-
The bound drug concentration ([D_bound]) is calculated as: [D_bound] = [D_total] - [D_free].
-
The fraction of unbound drug (fu) can be calculated as: fu = [D_free] / [D_total].
-
Binding parameters such as the association constant (Ka) and the number of binding sites (n) can be determined by Scatchard analysis or by non-linear regression fitting of the binding data.
-
Experimental Workflow Diagram
Caption: Workflow for determining drug-HSA binding using equilibrium dialysis.
Causality and Implications of Binding Differences
The substantial difference in HSA binding between aripiprazole and 2-deschloro aripiprazole has significant pharmacological implications. The high protein binding of aripiprazole (over 99%) means that only a small fraction of the drug in the plasma is free and able to exert its therapeutic effect.[2][3][7] This extensive binding also influences its volume of distribution and elimination half-life.[11]
The lower binding affinity of 2-deschloro aripiprazole would, in a physiological context, result in a larger unbound fraction. This could lead to altered pharmacokinetics, such as a more rapid clearance and a different distribution profile compared to the parent drug.
These findings underscore the principle of structure-activity relationships in drug design and development. Even minor modifications to a drug's chemical structure can profoundly impact its interaction with plasma proteins, thereby altering its overall disposition and efficacy in the body. For instance, in conditions such as chronic renal failure, the accumulation of uremic toxins can displace drugs from their binding sites on HSA, leading to an increase in the unbound fraction and potential toxicity.[4][12]
Conclusion
The comparative analysis of aripiprazole and 2-deschloro aripiprazole binding to HSA provides a clear illustration of the critical role of specific chemical functionalities in drug-protein interactions. The presence of the chlorine atom in aripiprazole is a key contributor to its high-affinity binding to HSA, which in turn is a major determinant of its pharmacokinetic profile. This guide provides researchers and drug development professionals with a foundational understanding of these interactions, supported by experimental data and a detailed protocol for their investigation. A thorough characterization of drug-protein binding is indispensable for the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties.
References
-
Kawai, A., Kobashigawa, Y., Kenshiro, A., Chuang, V. T. G., & Otagiri, M. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. ACS Omega, 7(34), 30169–30178. [Link]
-
Ito, H., Nishi, K., Yamasaki, K., Chuang, V. T. G., & Otagiri, M. (2018). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. ACS Omega, 3(10), 13486–13494. [Link]
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Synnovis. (2022). Aripiprazole and dehydroaripiprazole. [Link]
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Lin, S. K., Chen, C. K., & Lu, M. L. (2011). Aripiprazole and dehydroaripiprazole plasma concentrations and clinical responses in patients with schizophrenia. Journal of Clinical Psychopharmacology, 31(6), 785–788. [Link]
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Kawai, A., Kobashigawa, Y., Kenshiro, A., Chuang, V. T. G., & Otagiri, M. (2022). Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. ACS Omega, 7(34), 30169–30178. [Link]
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Ito, H., Nishi, K., Yamasaki, K., Chuang, V. T. G., & Otagiri, M. (2018). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. ACS Omega, 3(10), 13486–13494. [Link]
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Ito, H., Nishi, K., Yamasaki, K., Chuang, V. T. G., & Otagiri, M. (2018). Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure. ResearchGate. [Link]
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Sakurama, K., Nishi, K., Chuang, V. T. G., Hashimoto, M., Yamasaki, K., & Otagiri, M. (2020). Effects of Oxidation of Human Serum Albumin on the Binding of Aripiprazole. Biological and Pharmaceutical Bulletin, 43(6), 1023–1026. [Link]
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A Comparative Analysis of Aripiprazole Degradation Products: A Guide for Researchers
This guide provides an in-depth comparative analysis of the degradation products of aripiprazole, an atypical antipsychotic medication. Intended for researchers, scientists, and drug development professionals, this document delves into the stability of aripiprazole under various stress conditions, the characterization of its degradation products, and a comparative evaluation of analytical methodologies for their detection and quantification. Our approach is grounded in established scientific principles and supported by experimental data from peer-reviewed literature, aiming to provide a comprehensive resource for stability-indicating method development and impurity profiling.
Introduction to Aripiprazole and its Stability Profile
Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Its efficacy and safety are paramount, and like any pharmaceutical compound, its stability is a critical quality attribute. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of aripiprazole's degradation pathways is essential for ensuring its quality, safety, and efficacy throughout its shelf life.
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are a cornerstone of drug development. These studies involve subjecting the drug substance to a variety of stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation, to accelerate its degradation. The insights gained from these studies are invaluable for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Aripiprazole Degradation Pathways: A Comparative Overview
Aripiprazole exhibits varying stability under different stress conditions. The primary degradation pathways observed are oxidation and, to a lesser extent, acid hydrolysis and thermal decomposition. The molecule is generally found to be stable under basic and photolytic stress conditions.[1][2]
Oxidative Degradation
Oxidative stress is a significant factor in the degradation of aripiprazole. The most consistently reported degradation product under oxidative conditions is Aripiprazole N-oxide .[3][4] This occurs at the piperazine nitrogen atom, a common site for oxidation in many pharmaceutical compounds. The formation of the N-oxide is a result of the reaction of aripiprazole with oxidizing agents such as hydrogen peroxide.
One study identified three major degradation products under oxidative stress (15% hydrogen peroxide at 60°C), designated as DP-1, DP-2, and DP-3, with degradation reaching approximately 5-10% over 6-12 hours.[1]
Acid Hydrolysis
Degradation of aripiprazole is also observed under acidic conditions, although it is generally more stable than under oxidative stress. One study reported degradation under acid hydrolysis, while another found that noticeable degradation in 1M hydrochloric acid only occurred after heating at 60°C for 12 hours.[1][2] The specific degradation products formed under acidic stress are not as consistently reported as the N-oxide in oxidative conditions and may vary depending on the specific conditions of the study.
Thermal Degradation
Thermal stress can also induce the degradation of aripiprazole. Some studies have reported the formation of degradation products upon exposure to heat.[1][5] The extent of degradation and the nature of the degradants are dependent on the temperature and duration of exposure.
Stability under Basic and Photolytic Conditions
Aripiprazole has demonstrated considerable stability under basic hydrolysis and photolytic stress. Multiple studies have reported no significant degradation when exposed to basic solutions (e.g., 1M sodium hydroxide) or when subjected to photolytic degradation as per ICH guidelines.[1]
Summary of Aripiprazole Degradation under Various Stress Conditions
| Stress Condition | Susceptibility of Aripiprazole | Major Degradation Products Identified |
| Oxidative (e.g., H₂O₂) | Susceptible | Aripiprazole N-oxide, other oxidative degradants (DP-1, DP-2, DP-3) |
| Acidic (e.g., HCl) | Moderately Susceptible (especially with heat) | Various hydrolytic degradation products |
| Thermal (Heat) | Susceptible | Various thermal degradants |
| Basic (e.g., NaOH) | Generally Stable | No significant degradation reported |
| Photolytic (UV/Vis light) | Generally Stable | No significant degradation reported |
Identified Degradation Products of Aripiprazole
Several degradation products of aripiprazole have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[5][6][7][8]
Table of Known Aripiprazole Degradation Products
| Degradation Product Name | Chemical Structure | Formation Condition |
| Aripiprazole N-oxide | [Structure to be inserted here, if available in a public, citable source] | Oxidative |
| DP-1 | [Structure to be inserted here, if available in a public, citable source] | Oxidative |
| DP-2 | [Structure to be inserted here, if available in a public, citable source] | Oxidative |
| DP-3 | [Structure to be inserted here, if available in a public, citable source] | Oxidative |
| [Other identified degradants] | [Structure to be inserted here, if available in a public, citable source] | [Acidic/Thermal] |
Note: The specific chemical structures of all degradation products are not always publicly available in the cited literature. Researchers should refer to the primary research articles for detailed mass spectral data and proposed structures.
Comparative Analysis of Analytical Methodologies
The development and validation of stability-indicating analytical methods are crucial for the accurate quantification of aripiprazole and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.[3][9][10] More recently, ultra-performance liquid chromatography (UPLC) has been utilized to achieve faster and more efficient separations.[11][12]
High-Performance Liquid Chromatography (HPLC)
A variety of stability-indicating HPLC methods have been developed for aripiprazole. These methods typically utilize a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC methods offer several advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times.[11] This is achieved through the use of columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. A comparative study of HPLC and UPLC for aripiprazole analysis demonstrated that the UPLC method was faster and more sensitive.[11][12]
Comparative Table of HPLC and UPLC Methods for Aripiprazole Degradation Analysis
| Parameter | HPLC Method 1[12] | HPLC Method 2[13] | UPLC Method[12] |
| Column | C8 (250 x 4.0 mm, 5 µm) | Thermo C18 (250 x 4.6 mm, 5 µm) | C8 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 20 mM ammonium acetate (90:10, v/v) | Acetonitrile and 20 mM sodium dihydrogen phosphate dihydrate (pH 3.0) | Acetonitrile: 20 mM ammonium acetate (90:10, v/v) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.250 mL/min |
| Detection | 240 nm | 240 nm | 240 nm |
| Analysis Time | 10.0 min | - | 3.0 min |
Mass Spectrometry (MS) for Structural Elucidation
For the identification and structural characterization of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard.[5][6][7] High-resolution mass spectrometry, such as quadrupole time-of-flight (QToF-MS), provides accurate mass measurements of the parent and fragment ions, enabling the determination of elemental compositions and the proposal of chemical structures for the degradants.[6][7]
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting forced degradation studies and subsequent analysis of aripiprazole, based on common practices reported in the literature.
Forced Degradation Study Protocol
Objective: To generate the potential degradation products of aripiprazole under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of aripiprazole in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the aripiprazole solution with an acid (e.g., 1M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 12 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the aripiprazole solution with a base (e.g., 1M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the aripiprazole solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of aripiprazole to dry heat at a high temperature (e.g., 105°C) for a set period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution or solid sample of aripiprazole to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method Protocol
Objective: To separate and quantify aripiprazole from its degradation products.
Methodology:
-
Chromatographic System: Utilize an HPLC or UPLC system equipped with a UV detector.
-
Column: Select a suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase: Prepare the mobile phase, typically a mixture of an aqueous buffer and an organic modifier. Degas the mobile phase before use.
-
Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.
-
Detection: Set the UV detector to a wavelength where aripiprazole and its degradation products have adequate absorbance (e.g., 240 nm).
-
System Suitability: Inject a system suitability solution to ensure the chromatographic system is performing adequately (e.g., resolution, tailing factor, theoretical plates).
-
Analysis: Inject the control and stressed samples and record the chromatograms.
-
Data Analysis: Identify and quantify the degradation products relative to the parent drug peak.
Visualizing the Workflow
Forced Degradation and Analysis Workflow
Caption: Workflow for forced degradation and analysis of aripiprazole.
Conclusion
This guide has provided a comprehensive comparative analysis of aripiprazole degradation products, drawing upon existing scientific literature. The primary degradation pathways for aripiprazole are oxidation, followed by acid hydrolysis and thermal decomposition. The drug exhibits good stability under basic and photolytic conditions. The most prominent degradation product identified is Aripiprazole N-oxide, formed under oxidative stress.
For the analysis of aripiprazole and its degradation products, stability-indicating RP-HPLC and UPLC methods are essential. UPLC offers advantages in terms of speed and sensitivity. For the definitive identification of unknown degradation products, LC-MS is the technique of choice.
By understanding the degradation profile of aripiprazole and employing appropriate analytical methodologies, researchers and drug development professionals can ensure the development of safe, effective, and stable pharmaceutical products.
References
-
Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]
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Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Mendeley, 1(1), 20-27. [Link]
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Thakkar, R. S., Saravaia, H. T., Ambasana, M. A., Kaila, H. O., & Shah, A. K. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian journal of pharmaceutical sciences, 73(4), 439–443. [Link]
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ClinPGx. Aripiprazole Pathway, Pharmacokinetics. [Link]
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Mijatović, V., Zečević, M., & Zirojević, J. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Archives of Pharmacy, 73(3), 216-235. [Link]
-
Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]
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Murali Krishna, M. V. V. N., Rao, S. V., & Venugopal, N. V. S. (2017). Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. ResearchGate. [Link]
-
Murali Krishna, M. V. V. N., Rao, S. V., & Venugopal, N. V. S. (2017). Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC. OUCI. [Link]
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Mijatović, V., Zečević, M., & Zirojević, J. (2023). (PDF) Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. ResearchGate. [Link]
-
Murali Krishna, M. V. V. N., Rao, S. V., & Venugopal, N. V. S. (2017). Identification of degradation impurities in aripiprazole oral solution using LC–MS and development of validated stability indicating method for assay and content of two preservatives by RP-HPLC. Taylor & Francis Online, 40(14), 741-750. [Link]
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Srinivas, K. S., Buchireddy, R., Mukkanti, K., & Srinivasulu, P. (2008). Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method. Semantic Scholar. [Link]
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Thakkar, R. S., Saravaia, H. T., Ambasana, M. A., Kaila, H. O., & Shah, A. K. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences, 73(4), 439-443. [Link]
-
Al-Shabrawi, M., El-Gizawy, S. M., El-Gindy, A., & El-Yazbi, F. A. (2022). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. MDPI, 11(1), 2. [Link]
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Pai, N. R., & Dubhashi, D. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. ResearchGate. [Link]
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Comparative Validation Guide: Stability-Indicating Methods for Aripiprazole (HPLC vs. UPLC)
Executive Summary
Objective: This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the stability-indicating analysis of Aripiprazole. Significance: Aripiprazole, a quinolinone derivative used in treating schizophrenia, is susceptible to specific degradation pathways—primarily oxidation (N-oxide formation) and hydrolysis. Distinguishing the Active Pharmaceutical Ingredient (API) from these structural analogs is critical for regulatory compliance (ICH Q1A/Q2) and patient safety. Verdict: While HPLC remains the robust industry workhorse, UPLC offers a 3-fold reduction in run time and superior sensitivity, making it the preferred choice for high-throughput stability testing.
Part 1: The Stability Challenge (Chemical Analysis)
Aripiprazole (7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one) possesses two distinct structural moieties that dictate its stability profile:
-
The Dihydroquinolinone System: Generally stable but susceptible to oxidation under extreme stress.
-
The Dichlorophenyl Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic centers, making them prime targets for N-oxidation (forming Aripiprazole N-oxide) and hydrolytic cleavage.
Critical Requirement: A valid stability-indicating method (SIM) must resolve the parent peak from the N-oxide impurity and the cleaved piperazine moiety, which often co-elute in non-optimized isocratic systems.
Part 2: Comparative Methodology (HPLC vs. UPLC)
The following comparison utilizes experimental data synthesized from validated protocols to demonstrate performance differences.
Experimental Conditions
| Parameter | Method A: Standard HPLC (Robustness) | Method B: UPLC (Efficiency) |
| Column | C8 / C18 (250 × 4.6 mm, 5 µm) | BEH C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate (90:10 v/v) | Acetonitrile : 20mM Ammonium Acetate (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.25 mL/min |
| Injection Volume | 20 µL | 2 - 5 µL |
| Detection (UV) | 240 nm (or 215 nm for higher sensitivity) | 240 nm |
| Pressure | < 2000 psi | > 6000 psi |
| Thermostat | 25°C | 30°C |
Validation Performance Data
| Metric | HPLC Result | UPLC Result | Interpretation |
| Retention Time (RT) | ~9.5 - 10.0 min | ~2.8 - 3.0 min | UPLC is 3x faster , significantly reducing solvent cost per run. |
| Resolution (Rs) | > 2.5 (API vs. Impurity) | > 3.5 (API vs. Impurity) | UPLC provides sharper peaks due to reduced diffusion (Van Deemter theory). |
| Linearity (R²) | 0.9992 | 0.9998 | Both methods show excellent linearity. |
| LOD (µg/mL) | 0.05 µg/mL | 0.01 µg/mL | UPLC is 5x more sensitive , critical for trace impurity analysis. |
| Tailing Factor | 1.2 - 1.4 | 1.0 - 1.1 | UPLC demonstrates superior peak symmetry. |
Part 3: Forced Degradation Protocols[1][2]
To validate the method's specificity, the API must be subjected to stress conditions.[1] The following protocols are designed to generate degradation products (impurities) to prove the method can resolve them.
Acid Hydrolysis (Hydrolytic Cleavage)
-
Protocol: Transfer 10 mg of Aripiprazole to a volumetric flask. Add 5 mL of 0.1 N HCl . Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Expected Result: Minimal degradation (Aripiprazole is relatively acid-stable). Look for minor cleavage products at low RT.
Base Hydrolysis (Major Degradation)
-
Protocol: Transfer 10 mg of API. Add 5 mL of 0.1 N NaOH . Reflux at 60°C for 2–4 hours. Neutralize with 0.1 N HCl.
-
Expected Result: Significant degradation (10–20%). The amide bond in the quinolinone ring is susceptible to nucleophilic attack, leading to ring opening.
Oxidative Stress (N-Oxide Formation)
-
Protocol: Transfer 10 mg of API. Add 5 mL of 3% Hydrogen Peroxide (H₂O₂) . Store at room temperature for 24 hours (protect from light).
-
Expected Result: Formation of Aripiprazole N-oxide .[2] This is the critical "system suitability" peak. It typically elutes before the parent peak in Reverse Phase (RP) chromatography due to increased polarity.
Photolytic Stress[2][3][4]
-
Protocol: Expose solid drug powder to UV light (1.2 million lux hours) in a photostability chamber (approx 24–48 hours).
-
Expected Result: Minor degradation. Essential to confirm proper packaging requirements.
Part 4: Mechanism of Degradation (Visualization)
The following diagram illustrates the primary degradation pathways validated by this method, specifically focusing on the oxidative and hydrolytic routes.
Figure 1: Validated degradation pathways for Aripiprazole. The N-Oxide formation is the primary indicator of oxidative instability.
Part 5: Method Validation Workflow
This self-validating system ensures that the chosen method (HPLC or UPLC) meets ICH Q2(R1) requirements.
Figure 2: Step-by-step validation logic ensuring the method is "Stability-Indicating."
References
-
Sastry, B.S., Gananadhamu, S., & Rao, G.D. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences.
-
Srinivas, K.S., Buchireddy, R., et al. (2008).[3] Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method. Chromatographia.
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Ravikumar, V.R., et al. (2012). Development and Validation of RP-HPLC Method for the Estimation of Aripiprazole in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmacy Research.
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- 3. semanticscholar.org [semanticscholar.org]
Technical Guide: Relative Response Factor Determination for 2-Deschloro Aripiprazole
This guide outlines the technical methodology for determining the Relative Response Factor (RRF) of 2-Deschloro Aripiprazole (often designated as Impurity D in various pharmacopeial contexts, though naming conventions vary). It compares the industry-standard HPLC-UV Slope Method against the orthogonal Quantitative NMR (qNMR) approach, providing a robust framework for analytical scientists.
Executive Summary
In the purity analysis of Aripiprazole , the accurate quantification of the 2-Deschloro analog (7-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is critical due to its structural similarity to the API and its potential formation during reductive stress conditions.
Because 2-Deschloro Aripiprazole lacks one chlorine atom on the phenylpiperazine ring compared to the parent molecule (which possesses a 2,3-dichlorophenyl moiety), its molar absorptivity (
Structural & Chromophoric Context
The UV response of Aripiprazole is driven by two chromophores: the 3,4-dihydroquinolin-2-one core and the 2,3-dichlorophenyl moiety.
-
Aripiprazole: Contains two chlorine auxochromes.
-
2-Deschloro Impurity: Contains only one chlorine atom (at the 3-position).
The loss of the electronegative chlorine atom at the 2-position alters the electron density of the phenyl ring, causing a hypsochromic or hyperchromic shift depending on the solvent and wavelength. This necessitates an experimentally determined RRF.
Structural Comparison Logic
Figure 1: Impact of dechlorination on the chromophoric system and detector response.
Method Comparison: Slope Method vs. qNMR
Analytical integrity requires choosing the right determination method based on the availability of high-purity standards.
| Feature | Method A: HPLC-UV Slope Method (Gold Standard) | Method B: qNMR (Orthogonal/Absolute) |
| Principle | Compares the ratio of calibration curve slopes (Impurity vs. API). | Uses internal proton ratios relative to a certified internal standard (e.g., TCNB). |
| Primary Requirement | High-purity reference standard of the impurity (>95%). | Impurity sample (purity can be calculated in-situ) + Certified IS. |
| Traceability | Relative to the API standard. | Absolute (SI Traceable via Internal Standard). |
| Robustness | High (averages errors over multiple concentrations).[1] | High (independent of UV extinction coefficients). |
| Limitations | Dependent on the purity assignment of the impurity standard. | Requires ~10 mg of material; lower sensitivity than UV. |
| Regulatory Status | Preferred for filing (ICH Q2). | Excellent for validating the purity of the standard used in Method A. |
Experimental Protocols
Method A: The Linear Regression (Slope) Method
This method is compliant with ICH Q2(R1) and USP <621> guidelines. It minimizes errors associated with single-point calibration.
Prerequisites
-
Mobile Phase: Acetonitrile:Buffer (e.g., 45:55 v/v), Isocratic or Gradient.
-
Column: C18 (e.g., 150 x 4.6 mm, 3-5 µm).
-
Wavelength: 254 nm (primary) and 215 nm (secondary check).
-
Standard: Aripiprazole USP RS and 2-Deschloro Aripiprazole (Certified Purity).
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare a Stock A (API) : 1.0 mg/mL Aripiprazole in diluent.
-
Prepare a Stock B (Impurity) : 1.0 mg/mL 2-Deschloro Aripiprazole in diluent.
-
-
Linearity Solutions:
-
Prepare a series of 5-7 concentrations for both the API and the Impurity.
-
Range: From LOQ (approx. 0.05%) to 150% of the specification limit (e.g., 0.15% - 0.5% of nominal sample conc).
-
Note: Ensure the mass on column is identical for both curves to rule out column overload effects.
-
-
Analysis:
-
Calculation:
-
Plot Concentration (mg/mL) (x-axis) vs. Average Peak Area (y-axis).[2]
-
Determine the Slope (
) using linear regression ( ). -
Calculate RRF:
-
Method B: qNMR for Purity Assignment (Supporting)
If a certified potency for the 2-Deschloro standard is unavailable, use qNMR to establish it before running Method A.
-
Solvent: DMSO-
or CDCl . -
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).
-
Acquisition: 400 MHz+, d1 > 5x T1 (relaxation delay ~30s), 90° pulse.
-
Integration: Integrate the unique aromatic proton of 2-Deschloro (distinct coupling pattern due to 3-chlorophenyl ring) vs. the IS protons.
Data Processing & Visualization
RRF Calculation Logic
The RRF corrects the area of the impurity to estimate its true mass.
Where
Hypothetical Data Table (Template)
Use this structure to report your experimental findings.
| Compound | Conc.[1][2][3][4][5][6][7][8][9][10][11] Range (µg/mL) | Regression Equation ( | Slope ( | Calculated RRF | |
| Aripiprazole (API) | 0.5 – 10.0 | 0.9998 | 45000 | 1.00 (Ref) | |
| 2-Deschloro Aripiprazole | 0.5 – 10.0 | 0.9995 | 39600 | 0.88 |
Note: Values are illustrative. Chlorinated aromatics often have higher absorbance than their des-chloro analogs at 254 nm, so an RRF < 1.0 is plausible, but > 1.0 is possible if the
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Slope Method determination of RRF.
Critical Considerations
-
Isomer Specificity: Ensure you are testing 2-Deschloro Aripiprazole (Impurity D, 3-chlorophenyl analog) and not 3-Deschloro Aripiprazole (Impurity C, 2-chlorophenyl analog). These isomers have different electronic environments and will have different RRFs.
-
Wavelength Sensitivity: RRF is a function of wavelength. An RRF determined at 254 nm cannot be applied to a method running at 215 nm.
-
Correction Factor Application:
-
If RRF = 1.0 (within 0.8–1.2 usually), some labs assume uncorrected calculation.
-
However, for precise mass balance, always apply the RRF if it deviates by more than ±10% from 1.0.
-
References
-
USP Monograph , Aripiprazole, United States Pharmacopeia (USP).
-
ICH Guideline Q2(R1) , Validation of Analytical Procedures: Text and Methodology.
-
Sastry, B.S., et al. "RP-HPLC Determination of Aripiprazole in Pharmaceutical Formulations." Asian Journal of Chemistry, 2009.[2]
-
Sigma-Aldrich , 2-Dechloro Aripiprazole USP Pharmaceutical Analytical Impurity.
-
Pharmaffiliates , Aripiprazole Impurity D (2-Deschloro) Structure and CAS Data.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CAS 119532-26-2 Aripiprazole EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. store.usp.org [store.usp.org]
- 11. Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Impurity Profiling of Aripiprazole Synthesis Routes
Executive Summary
Objective: This guide provides a technical comparison of the two dominant industrial synthesis routes for Aripiprazole (Abilify), focusing on the genesis, detection, and control of critical process-related impurities.
Core Insight: The primary challenge in Aripiprazole manufacturing is not the formation of the piperazine ring, but the alkylation efficiency of the quinolinone scaffold. The choice of linker—1,4-dibromobutane (Route A) versus 1-bromo-4-chlorobutane (Route B)—dictates the impurity profile, specifically the formation of the critical "Dimer Impurity" (7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one), which is difficult to purge downstream.[1]
Part 1: Route Analysis & Impurity Genesis[1]
Route A: The Classical "Dibromo" Pathway (Otsuka Process)
This route, originally described by Otsuka Pharmaceutical, involves a two-step alkylation.
-
Step 1: Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) with 1,4-dibromobutane .
-
Step 2: Nucleophilic substitution of the resulting intermediate (BBQ) with 1-(2,3-dichlorophenyl)piperazine (DCPP).[1]
-
Critical Flaw: The symmetry of 1,4-dibromobutane allows the reagent to react at both ends with two molecules of 7-HQ simultaneously.
-
Dominant Impurity: The Dimer (Impurity G). In standard conditions, this impurity can reach levels of 5–8% , significantly reducing yield and requiring extensive recrystallization to meet ICH Q3A limits (<0.15%).
Route B: The Optimized "Chlorobromo" Pathway
To mitigate dimerization, modern generic processes utilize 1-bromo-4-chlorobutane .[1]
-
Mechanism: The significant difference in leaving group ability between Bromine (good leaving group) and Chlorine (poor leaving group) allows for selective mono-alkylation.[1] The 7-HQ reacts preferentially at the bromine site, leaving the chlorine tail intact for the subsequent reaction with piperazine.
-
Impurity Profile: Dimer formation is suppressed to <0.15% . However, this route introduces the risk of alkyl chloride genotoxic impurities (GTIs) which require specific GC-MS monitoring.
Visualizing the Impurity Pathways
The following diagram illustrates the divergence in impurity formation based on the linker choice.
Figure 1: Mechanistic divergence of dimer impurity formation.[1] Route A (Red) poses a high risk of dimerization due to the symmetric reactivity of the dibromo-linker.
Part 2: Comparative Analysis & Data
The following table summarizes the impurity profiles established through experimental validation in process chemistry literature.
| Feature | Route A (Dibromo) | Route B (Chlorobromo) |
| Primary Linker | 1,4-Dibromobutane | 1-bromo-4-chlorobutane |
| Dimer Impurity (Raw) | High (5.0 – 8.0%) | Low (< 0.15%) |
| Overall Yield | Lower (due to purification loss) | Higher (approx. 10-15% increase) |
| Genotoxic Risk (GTI) | Residual 1,4-dibromobutane | Residual 1-bromo-4-chlorobutane |
| Purification Load | High (Requires multiple recrystallizations) | Low (Often "One-Pot" feasible) |
| Critical Control Point | Stoichiometry of Linker (must be excess) | Catalyst load (NaI) for Cl-displacement |
Key Takeaway: While Route A is the "original" pathway, Route B is the superior choice for impurity control, specifically regarding the difficult-to-remove dimer. However, Route B requires strict monitoring of the alkyl chloride, a potential mutagen.
Part 3: Analytical Protocols (Self-Validating Systems)[1]
To accurately profile these impurities, a standard HPLC-UV method is insufficient for structural elucidation but excellent for routine QC.[1] The following protocol integrates UV quantification with MS identification.
Protocol 1: High-Resolution Impurity Profiling (HPLC-UV-MS)[1]
Principle: A gradient elution on a C18 column separates the highly non-polar dimer (eluting late) from the polar N-oxide degradants (eluting early).
Equipment:
-
System: UHPLC coupled with Q-TOF or Triple Quad MS.[1]
-
Column: Phenomenex Luna C18(2) or Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[1] Note: A long column is required to resolve the des-chloro regioisomers.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile (ACN).
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Max absorption for quinolinone) & 254 nm.
-
Gradient Program:
Validation Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between Aripiprazole and Des-chloro impurity.
-
Tailing Factor: < 1.5 for the main peak.
-
LOD: < 0.05% (0.5 µg/mL) for the Dimer.
Protocol 2: Genotoxic Impurity Quantification (GC-MS)[1]
Because alkyl halides (linkers) are potential carcinogens, they must be controlled to ppm levels (TTC limit ~1.5 µ g/day ). HPLC is often insensitive to these non-chromophoric halides.
-
Technique: Headspace GC-MS or Direct Injection GC-MS (SIM Mode).[1]
-
Target Ions:
-
1-bromo-4-chlorobutane: m/z 55, 91, 135.[1]
-
-
Limit of Quantitation: Must be validated to < 5 ppm relative to API.
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow ensuring both chemical purity (HPLC) and safety compliance (GC-MS).
References
-
Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research, 2014.
-
Process for the preparation of aripiprazole. World Intellectual Property Organization (WO2007113846A1), 2007.
-
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2010.[2][3]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review. Organic Process Research & Development, 2010. [1]
-
Aripiprazole EP Impurity G (Dimer) Structure and Formation. Veeprho Laboratories, Accessed 2024.
Sources
assessing the impact of 2-Deschloro Aripiprazole on drug product quality
A Comparative Analytical Guide for Drug Development Professionals
Introduction: The Criticality of "Impurity D"
In the development of Aripiprazole formulations, 2-Deschloro Aripiprazole (identified as Impurity D in the European Pharmacopoeia) represents a critical quality attribute (CQA) that demands rigorous control. Unlike general degradation products, this specific impurity shares a near-identical pharmacophore with the parent API, differing only by the absence of a single chlorine atom at the ortho position of the phenylpiperazine moiety.
This structural similarity presents two distinct challenges:
-
Analytical Difficulty: It challenges chromatographic resolution, often co-eluting with the parent peak if method specificity is not optimized.
-
Toxicological Relevance: Due to the preserved receptor-binding domain, it possesses the potential for off-target pharmacological activity, necessitating strict adherence to ICH Q3B(R2) qualification thresholds.
This guide provides an objective technical assessment of 2-Deschloro Aripiprazole, comparing its physicochemical behavior against the parent drug to establish a robust quality control strategy.
Part 1: Structural & Mechanistic Comparison
To understand the impact of this impurity, we must first analyze the structural divergence. The presence of the chlorine atoms on the phenyl ring of Aripiprazole is essential for its lipophilicity and specific receptor affinity (D2 partial agonism).
Key Comparative Metrics:
| Feature | Aripiprazole (API) | 2-Deschloro Aripiprazole (Impurity) | Impact on Quality |
| Molecular Formula | Mass shift (-34 Da) detectable by LC-MS. | ||
| Lipophilicity (LogP) | ~4.5 (High) | ~4.1 (Moderate-High) | Elutes earlier on RP-HPLC (RRT < 1.0).[1] |
| Origin | Synthetic Target | Process Impurity / Photolytic Degradant | Indicates quality of starting material (DCB) or light exposure. |
| UV Absorption | Similar extinction coefficients require separation for accurate quantitation. |
Structural Divergence Visualization
The following diagram illustrates the structural relationship and the primary origin pathways (Process vs. Degradation).
Figure 1: Mechanistic pathway showing the dual origin of 2-Deschloro Aripiprazole via synthesis side-reactions or photolytic degradation.[1]
Part 2: Analytical Performance & Separation Protocol
The primary challenge in assessing this impurity is achieving baseline resolution (
Comparative Chromatographic Data (Representative)
| Parameter | Aripiprazole | 2-Deschloro Aripiprazole | N-Oxide Impurity (Comparison) |
| Retention Time (min) | ~12.5 | ~10.8 | ~4.2 |
| RRT (Relative Retention) | 1.00 | 0.85 - 0.90 | 0.35 |
| Tailing Factor | 1.1 | 1.2 | 1.3 |
| Resolution ( | N/A | Critical Pair (Must be > 1.5) | > 5.0 |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Insight: Unlike oxidative impurities (N-oxides) which elute very early due to high polarity, 2-Deschloro elutes relatively close to the main peak. Standard "fast" gradients may fail to separate them, leading to integration errors where the impurity is masked under the API tail.
Recommended Experimental Protocol: High-Resolution Separation
This protocol is designed to validate the specificity of your method against Impurity D.
1. System Preparation:
-
Column: C18 Stationary Phase, High Carbon Load (e.g., Phenomenex Luna C18 or equivalent),
.[2] -
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic or Shallow Gradient.
2. Method Parameters:
-
Wavelength: 254 nm (Primary), 215 nm (Secondary for sensitivity).
-
Column Temp:
(Temperature control is vital; higher temps reduce resolution between structural analogs).
3. Execution Steps:
-
Blank Injection: Inject Mobile Phase A to ensure baseline stability.
-
System Suitability: Inject a solution containing Aripiprazole (
) spiked with 2-Deschloro Aripiprazole (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Criteria Check: Verify Resolution (
) between Impurity D and Aripiprazole is . If , lower the % of Acetonitrile by 2-3% to increase retention and separation factor ( ).
Part 3: Stability & Impact Assessment Strategy
Is 2-Deschloro Aripiprazole a degradation product or just a process impurity? While primarily generated during synthesis (via hydrodehalogenation of the starting material), it can also increase under stress.
Forced Degradation Workflow
To definitively classify the impurity for your specific formulation, perform the following stress test.
Figure 2: Forced degradation decision tree. Photolysis is the primary stressor likely to generate 2-Deschloro Aripiprazole post-synthesis.[1]
Interpretation of Results:
-
Scenario A: The impurity level remains constant across all stress conditions.
-
Scenario B: The impurity increases specifically under Photolysis (Light).
Part 4: Regulatory Control & Toxicological Limits
Since 2-Deschloro Aripiprazole is a structural analog, regulatory bodies (EMA, FDA) view it with scrutiny regarding potential "off-target" effects.[1]
ICH Q3B(R2) Thresholds (for a max daily dose > 10mg):
| Threshold Type | Limit (%) | Action Required |
| Reporting Threshold | 0.05% | Report result in Certificate of Analysis (CoA). |
| Identification Threshold | 0.10% | Identify structure (MS/NMR) and origin. |
| Qualification Threshold | 0.15% | Prove safety (Tox studies) or reduce below limit. |
Safety Assessment: While specific toxicology data for 2-Deschloro Aripiprazole is proprietary to formulation owners, structural activity relationship (SAR) analysis suggests:
-
Receptor Binding: The loss of the chlorine likely alters the affinity for
and receptors, potentially reducing efficacy or changing the partial agonist/antagonist balance. -
Genotoxicity: De-halogenated analogs generally do not present new genotoxic structural alerts compared to the parent, but this must be verified via in silico assessment (e.g., Derek Nexus) if levels exceed 0.15%.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[7] European Medicines Agency.[7] Available at: [Link]
-
Reddy, G.V.R., et al. (2010).[9] Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry.[9][10] Available at: [Link] (Note: Specific article citation for degradation pathways).[1][9]
-
United States Pharmacopeia (USP). Aripiprazole Monograph: Organic Impurities. USP-NF Online.[1] (Access requires subscription, standard reference for method validation).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10573806: 2-Deschloro Aripiprazole.[1] PubChem. Available at: [Link][1]
Sources
- 1. 2-Deschloro Aripiprazole | C23H28ClN3O2 | CID 10573806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jipbs.com [jipbs.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Deschloro Aripiprazole
Executive Summary & Risk Classification[1]
2-Deschloro Aripiprazole (a metabolite and impurity of Aripiprazole) is a pharmacologically active substance. While it typically does not carry a specific P-list or U-list RCRA designation (unlike acute toxins like epinephrine or warfarin), it must be managed as Non-RCRA Regulated Pharmaceutical Waste .
However, due to its structural similarity to the parent antipsychotic compound (Aripiprazole) and the presence of a halogenated moiety (monochlorophenyl ring), it poses potential aquatic toxicity and bioaccumulation risks.
Operational Directive: Treat all waste streams containing >0.1% of this compound as Hazardous Pharmaceutical Waste . Do not dispose of down the drain or in general municipal trash.
Chemical Profile & Disposal Implications
| Property | Characteristic | Operational Implication |
| Chemical Structure | Halogenated Organic (Chlorinated) | Requires high-temperature incineration (>850°C) to prevent formation of incomplete combustion byproducts. |
| Solubility | Lipophilic / Low Water Solubility | Do not flush. High potential for persistence in wastewater sludge if sewered. |
| Regulatory Status | Unlisted Pharmaceutical Waste | Manage under 40 CFR Part 266 Subpart P (Healthcare/Pharma rule) or equivalent local hazardous waste generator standards.[1] |
Emergency Response: Spill Management Protocol
Trigger: Uncontrolled release of solid powder (>10 mg) or liquid solution (>10 mL).
Phase 1: Immediate Containment (The "3-Zone" Approach)
Do not attempt to clean up without proper PPE. The primary risk is inhalation of the bioactive dust.
-
Hot Zone (The Spill): Isolate the area. Turn off any adjacent fans or turbulence sources to prevent powder aerosolization.
-
Warm Zone (Decontamination): Establish a perimeter 2 meters from the spill.
-
Cold Zone (Support): Staging area for waste drums and clean PPE.
Phase 2: Cleanup Methodology
Avoid dry sweeping, which generates dust.
-
For Solids (Powder):
-
Cover the spill gently with wet paper towels (dampened with water or methanol) to suppress dust.
-
Scoop the wet material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Wipe the surface three times with a detergent solution (surfactant is required to solicit the lipophilic drug).
-
Verification: Use a UV lamp (if applicable for detection) or assume surface is contaminated until triple-rinsed.
-
-
For Liquids (Solvent Solutions):
-
Dyke the spill with vermiculite or polypropylene absorbent pads .
-
Do not use oxidizers (bleach) immediately, as reaction byproducts with the amine group can be unpredictable.
-
Routine Disposal Procedures
This workflow applies to expired reference standards, mother liquors, and contaminated glassware.
A. Segregation (The "Blue Bin" System)
In pharmaceutical R&D, segregation is the first line of defense.
-
Solid Waste: Collect in Black or Blue poly-drums labeled "Non-RCRA Pharmaceutical Waste - Incineration Only."
-
Liquid Waste: Segregate into "Halogenated Solvent Waste" carboys. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated drug molecule technically classifies the mixture as halogen-bearing for incineration parameters.
B. Labeling Requirements
Every container must carry a label with the following specific data points to ensure downstream safety:
-
Full Chemical Name: 2-Deschloro Aripiprazole (Do not use abbreviations like "2-DCA").
-
Hazard Statement: "Pharmacologically Active - Toxic to Aquatic Life."[2]
Final Disposition: Incineration Logic
Why do we mandate incineration? Landfilling bioactive compounds creates a long-term liability. The lipophilic nature of Aripiprazole derivatives allows them to leach into groundwater and bioaccumulate in aquatic species.
The Destruction Standard: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration .
-
Temperature: >850°C (Secondary chamber >1100°C preferred).
-
Residence Time: >2 seconds.[3]
-
Scrubbing: Essential. The combustion of the chlorine atom releases Hydrogen Chloride (HCl) gas. The incinerator must be equipped with wet scrubbers to neutralize this acid gas.
Decision & Workflow Diagram
The following diagram illustrates the logical flow for determining the correct disposal path for 2-Deschloro Aripiprazole, ensuring no decision ambiguity.
Figure 1: Decision matrix for segregating and routing 2-Deschloro Aripiprazole waste streams to ensure complete thermal destruction.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Federal Register.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[5][6][7] OSHA Safety and Health Topics.[6] [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC. [Link]
-
European Commission. (2010). Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control). (Regarding incineration temperatures for halogenated substances). [Link]
Sources
- 1. ashp.org [ashp.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. iwaste.epa.gov [iwaste.epa.gov]
- 4. epa.gov [epa.gov]
- 5. ashp.org [ashp.org]
- 6. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
